Cletoquine-d4-1
Description
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Structure
2D Structure
Properties
Molecular Formula |
C16H22ClN3O |
|---|---|
Molecular Weight |
311.84 g/mol |
IUPAC Name |
2-[[4-[(7-chloroquinolin-4-yl)amino]-1,1,2,2-tetradeuteriopentyl]amino]ethanol |
InChI |
InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20)/i2D2,7D2 |
InChI Key |
XFICNUNWUREFDP-BRVWLQDISA-N |
Isomeric SMILES |
[2H]C([2H])(CC(C)NC1=C2C=CC(=CC2=NC=C1)Cl)C([2H])([2H])NCCO |
Canonical SMILES |
CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Isotopic Complexity of Cletoquine-d4-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and available data for Cletoquine-d4-1, a deuterated analog of Cletoquine. Given the ambiguity in the precise isotopic labeling of the "-1" designation in commercially available standards and scientific literature, this document addresses the two prominently reported structural isomers of Cletoquine-d4.
Executive Summary
Cletoquine, a metabolite of the antimalarial and autoimmune therapeutic agent hydroxychloroquine, is a subject of ongoing research. Its deuterated isotopologue, Cletoquine-d4, serves as a crucial internal standard for pharmacokinetic and metabolic studies. However, the nomenclature "this compound" is not consistently defined, leading to potential confusion. This guide clarifies the chemical identity of the two primary Cletoquine-d4 isomers, presenting their structural and physicochemical properties. While detailed experimental protocols for their synthesis and comprehensive analytical data remain largely proprietary to commercial suppliers, this document compiles the available information to aid researchers in their study design and data interpretation.
Chemical Structure and Isotopic Labeling
Two distinct structural isomers of Cletoquine-d4 have been identified through chemical supplier catalogs and databases, each with a unique CAS number. The differentiation lies in the position of the four deuterium atoms.
Isomer A: Deuteration on the Ethanol Side Chain
-
Systematic Name: 2-[[4-[(7-chloro-4-quinolinyl)amino]pentyl]amino]-ethan-1,1,2,2-d4-ol[1]
-
Synonyms: Cletoquine-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4[1]
-
CAS Number: 1854126-47-8[1]
Isomer B: Deuteration on the Pentyl Chain
-
Systematic Name: 2-[[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]amino]ethanol[2][3]
-
Synonyms: Cletoquine 1,1,2,2-pentyl-d4[2]
-
CAS Number: 1216461-56-1 (for the free base, with the oxalate salt having CAS 1216461-57-2)[4]
The designation "this compound" has been used by some suppliers without explicit structural assignment, necessitating careful verification by researchers based on the CAS number provided with their specific standard.
Physicochemical and Analytical Data
Quantitative data for Cletoquine-d4 isomers is primarily available through commercial suppliers. The following table summarizes the key properties for both identified structures.
| Property | Isomer A (ethan-d4) | Isomer B (pentyl-d4) |
| Molecular Formula | C₁₆H₁₈D₄ClN₃O | C₁₆H₁₈D₄ClN₃O |
| Molecular Weight | 311.8 g/mol [1] | 311.84 g/mol [2] |
| CAS Number | 1854126-47-8[1] | 1216461-56-1 (free base) |
| Purity | ≥95% (Chemical Purity)[5] | >95% (HPLC)[2] |
| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₄); ≤1% d₀[5] | Not explicitly specified |
| Appearance | Solid[5] | Light Brown Syrup[6] |
| Solubility | Soluble in Methanol, DMSO, and Dimethyl Formamide[5] | Soluble in Methanol[6] |
Structural Visualization
The chemical structures of the two Cletoquine-d4 isomers are depicted below.
Figure 1: Chemical structure of Cletoquine-d4 (ethan-d4).
Figure 2: Chemical structure of Cletoquine-d4 (pentyl-d4).
Experimental Protocols
The synthesis would likely involve the coupling of 4,7-dichloroquinoline with a deuterated side chain. For Isomer A, this would be a pentylamine derivative with a deuterated ethanolamine moiety. For Isomer B, the starting material would be a deuterated pentylamine derivative.
Researchers requiring detailed synthetic procedures are advised to consult with specialized chemical synthesis providers.
Logical Workflow for Isomer Identification
For researchers working with a commercial standard of "this compound", the following workflow is recommended to ascertain the precise isotopic labeling pattern.
Figure 3: Workflow for identifying the specific isomer of Cletoquine-d4.
Conclusion
The term "this compound" lacks a universally accepted, precise structural definition. Researchers and drug development professionals should be aware of the two primary deuterated isomers of Cletoquine and rely on the specific CAS number to identify the compound they are working with. While a comprehensive public repository of experimental and analytical data is not available, the information compiled in this guide provides a foundational understanding of these important research compounds. For definitive structural confirmation, independent analytical verification is recommended.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]
- 3. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]
- 4. kmpharma.in [kmpharma.in]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Miscela di impurità sintetica di HCQS CAS#: N/A • ChemWhat | Database di prodotti chimici e biologici [chemwhat.it]
A Technical Guide to the Synthesis and Characterization of Deuterated Chloroquine as a Model for Novel Isotopic Standards
Disclaimer: The compound "Cletoquine-d4-1" does not correspond to a known chemical entity in publicly available scientific literature. This guide, therefore, details the synthesis and characterization of Chloroquine-d4 , a well-understood analogue, to serve as a practical model for researchers, scientists, and drug development professionals interested in the creation of deuterated internal standards for quinoline-based compounds.
Introduction
The use of stable isotope-labeled internal standards is the gold standard in quantitative bioanalysis using mass spectrometry. These standards, where one or more atoms are replaced with a heavier isotope (e.g., deuterium for hydrogen), exhibit nearly identical chemical and physical properties to the analyte of interest but are distinguishable by their mass. This allows for precise correction of matrix effects and variations in sample processing and instrument response.
This whitepaper provides a comprehensive technical overview of a plausible synthetic route and detailed characterization of Chloroquine-d4, a deuterated analogue of the widely known antimalarial drug, Chloroquine. The methodologies and data presented herein serve as a robust framework for the development of other deuterated quinoline-containing compounds.
Synthesis of Chloroquine-d4
The synthesis of Chloroquine-d4 can be achieved via a reductive amination pathway, starting from 4,7-dichloroquinoline and a deuterated side-chain precursor. The proposed synthetic scheme is designed for efficiency and isotopic purity.
Synthetic Workflow
The overall workflow for the synthesis and purification of Chloroquine-d4 is depicted below. This process involves the synthesis of a deuterated intermediate followed by its coupling to the quinoline core and subsequent purification.
Experimental Protocol: Synthesis of Chloroquine-d4
Step 1: Synthesis of 4-chloro-N,N-diethyl-d4-butan-1-amine
-
To a solution of diethyl-d4-amine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol) under a nitrogen atmosphere, add potassium carbonate (2.5 eq).
-
Add 1-bromo-4-chlorobutane (1.2 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to 60°C and maintain for 16 hours, monitoring by TLC or GC-MS for the disappearance of the starting materials.
-
After cooling to room temperature, filter the mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
The resulting crude product can be used in the next step without further purification or can be purified by vacuum distillation.
Step 2: Coupling to form Chloroquine-d4
-
In a sealed reaction vessel, combine 4,7-dichloroquinoline (1.0 eq), 4-chloro-N,N-diethyl-d4-butan-1-amine (1.1 eq), and phenol (1.5 eq) as a solvent and catalyst.
-
Heat the mixture to 130°C for 8 hours. Monitor the reaction progress by HPLC-MS.
-
Upon completion, cool the mixture and dissolve it in 1 M hydrochloric acid.
-
Wash the aqueous solution with diethyl ether (3x) to remove phenol.
-
Basify the aqueous layer to pH > 10 with 4 M NaOH, resulting in the precipitation of the crude Chloroquine-d4 free base.
-
Extract the product into dichloromethane (3x), combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Step 3: Purification and Salt Formation
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol/triethylamine (e.g., 95:4:1).
-
Combine the pure fractions and concentrate to yield Chloroquine-d4 as a viscous oil.
-
Dissolve the pure base in ethanol and add a stoichiometric amount of phosphoric acid (0.5 eq for the diphosphate salt) dissolved in ethanol.
-
Stir the mixture to allow for precipitation of the diphosphate salt.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield Chloroquine-d4 diphosphate as a white to off-white powder.
Characterization of Chloroquine-d4
Rigorous characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized standard.
Characterization Workflow
The following diagram illustrates the logical flow of analytical techniques used to characterize the final product.
Summary of Characterization Data
The following tables summarize the expected analytical data for Chloroquine-d4.
Table 1: Mass Spectrometry Data
| Parameter | Expected Value |
| Chemical Formula | C₁₈H₂₂D₄ClN₃ |
| Monoisotopic Mass | 323.2149 |
| Observed [M+H]⁺ | 324.2228 |
| Isotopic Enrichment | > 98% |
Table 2: ¹H NMR Spectroscopy Data (400 MHz, D₂O) Note: Signals for the deuterated positions on the ethyl groups will be absent.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 8.35 | d | 1H | H-2 |
| 7.95 | d | 1H | H-5 |
| 7.50 | dd | 1H | H-6 |
| 7.45 | d | 1H | H-8 |
| 6.80 | d | 1H | H-3 |
| 4.00 | t | 2H | -CH₂-N(quinoline) |
| 3.20 | m | 2H | -CH₂-N(ethyl)₂ |
| 1.90 | m | 4H | -CH₂-CH₂- |
Table 3: HPLC Purity Analysis
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (Gradient) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Purity | ≥ 98.5% |
Mechanism of Action: A Signaling Pathway Perspective
Chloroquine's primary mechanism of action against malaria involves the disruption of hemoglobin detoxification in the parasite's digestive vacuole. This process is illustrated below.
Conclusion
This technical guide outlines a robust and reproducible methodology for the synthesis and characterization of Chloroquine-d4, serving as a model for the development of deuterated internal standards for analytical and metabolic studies. The detailed protocols, expected data, and workflow diagrams provide a comprehensive resource for researchers in drug development and bioanalysis, enabling the generation of high-purity, well-characterized reagents essential for accurate quantification.
An In-depth Technical Guide to the Physical and Chemical Properties of Cletoquine-d4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cletoquine-d4, the deuterated analog of Cletoquine (desethylhydroxychloroquine), serves as a critical internal standard for the accurate quantification of hydroxychloroquine and its metabolites in complex biological matrices. As a major active metabolite of the widely used antimalarial and immunomodulatory drug hydroxychloroquine, understanding the physicochemical properties and biological context of Cletoquine is paramount for pharmacokinetic, pharmacodynamic, and drug metabolism studies. This technical guide provides a comprehensive overview of the physical and chemical properties of Cletoquine-d4, detailed experimental protocols for its synthesis and use in analytical methods, and an exploration of the signaling pathways influenced by its parent compound, Chloroquine, which are likely shared by this active metabolite.
Physical and Chemical Properties
Cletoquine-d4 is a stable isotope-labeled version of Cletoquine, designed for use in mass spectrometry-based analytical methods. The incorporation of four deuterium atoms provides a distinct mass shift, enabling its use as an internal standard for precise and accurate quantification.
Quantitative Data Summary
| Property | Value | Source(s) |
| Chemical Name | 2-[[4-[(7-chloro-4-quinolyl)amino]-1,1,2,2-tetradeuterio-pentyl]amino]ethanol | [1][2] |
| Synonyms | [2H4] Desethylhydroxychloroquine, Cletoquine 1,1,2,2-pentyl-d4 | [1][3] |
| Molecular Formula | C16D4H18ClN3O | [1] |
| Molecular Weight | 311.84 g/mol | [1] |
| Exact Mass | 311.1702 | [1] |
| CAS Number | 1216461-57-2 | [2] |
| Alternate CAS Number | 4298-15-1 | [1] |
| Purity (HPLC) | >95% | [1] |
| Isotopic Purity | ≥99% deuterated forms (d1-d4) | [4] |
| Appearance | Light Brown Syrup | [5] |
| Solubility | Soluble in Methanol, DMF, DMSO | [4][5] |
| Storage Temperature | -20°C | [1] |
Experimental Protocols
Synthesis of Cletoquine-d4 ([2H4] Desethylhydroxychloroquine)
The synthesis of Cletoquine-d4 involves a multi-step process starting from commercially available reagents. The following protocol is adapted from the synthesis of deuterated chloroquine and hydroxychloroquine metabolites.[3]
Step 1: Synthesis of [2H4]2-(ethylamino)ethanol A stirred solution of [2H4]2-bromoethanol and an excess of ethylamine in an ethanol/water mixture is heated. The solution is then cooled and acidified with concentrated HCl. After purification, [2H4]2-(ethylamino)ethanol is obtained.
Step 2: Synthesis of 4-(7-chloroquinolin-4-ylamino)pentan-1-ol 4,7-dichloroquinoline is reacted with 5-amino-2-pentanol at an elevated temperature. The reaction mixture is then cooled and poured into water to induce crystallization. The crude product is collected and recrystallized to yield 4-(7-chloroquinolin-4-ylamino)pentan-1-ol.
Step 3: Synthesis of [2H4] Desethylhydroxychloroquine (Cletoquine-d4) The intermediate from Step 2 is reacted with the deuterated aminoethanol from Step 1 to yield the final product, Cletoquine-d4.
Analytical Characterization:
-
HPLC: The chemical purity of the synthesized Cletoquine-d4 should be assessed using High-Performance Liquid Chromatography (HPLC). A purity of >98% is expected.[3]
-
Mass Spectrometry (MS): The isotopic enrichment is confirmed by mass spectrometry. An enrichment of over 98% for the d4 species is expected.[3]
Experimental Workflow: Quantification of Hydroxychloroquine and its Metabolites using Cletoquine-d4 as an Internal Standard
Cletoquine-d4 is primarily used as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the pharmacokinetic analysis of hydroxychloroquine and its metabolites in biological samples such as whole blood, plasma, or urine.[2][6][7]
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of the biological sample (e.g., whole blood), add 200 µL of a solution of acetonitrile containing a known concentration of Cletoquine-d4 (e.g., 100 ng/mL).[7]
-
Vortex the mixture vigorously for 3 minutes to precipitate proteins.
-
Centrifuge the mixture at high speed (e.g., 14,500 x g) for 10 minutes at room temperature.
-
Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Chromatographic Separation: Separation is typically achieved on a reverse-phase C18 or C8 column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.2% formic acid and 10 mmol/L ammonium acetate in water) and an organic component (e.g., methanol).[6][7]
-
Mass Spectrometric Detection: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The MRM transitions for the analytes and the internal standard are optimized for sensitivity and specificity.
dot
Caption: Experimental workflow for the quantification of analytes using an internal standard.
Biological Context and Signaling Pathways
Cletoquine is an active metabolite of hydroxychloroquine, formed in the liver by cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8.[8] As a derivative of chloroquine, it is expected to share similar biological activities, including antimalarial and potential antiviral and anticancer effects. The mechanisms of action of chloroquine and hydroxychloroquine have been studied extensively and are likely relevant to the biological function of Cletoquine.
Inhibition of Autophagy
A primary mechanism of action for chloroquine and its analogs is the inhibition of autophagy, a cellular process for degrading and recycling cellular components. Chloroquine, as a weak base, accumulates in the acidic environment of lysosomes, raising their pH. This inhibits the fusion of autophagosomes with lysosomes, thereby blocking the final step of autophagic degradation.[9][10][11] This disruption of autophagy is a key factor in its anticancer effects.
dot
Caption: Inhibition of autophagosome-lysosome fusion by Cletoquine/Chloroquine.
Modulation of Inflammatory Signaling Pathways
Chloroquine and its derivatives are known to modulate various inflammatory signaling pathways, which contributes to their use in autoimmune diseases.
-
MAPK Pathway: Chloroquine has been shown to interfere with the mitogen-activated protein kinase (MAPK) signaling pathway. It can inhibit the phosphorylation of ERK1/2 by deactivating the upstream kinase Raf. This interference with ERK activation may contribute to its anti-inflammatory effects.
-
PI3K/AKT Pathway: Chloroquine can inhibit the PI3K/AKT signaling pathway, which is often aberrantly activated in cancer and plays a crucial role in cell survival and proliferation. By inhibiting this pathway, chloroquine can promote apoptosis in cancer cells.
dot
References
- 1. Cletoquine, (R)- | C16H22ClN3O | CID 37888190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. caymanchem.com [caymanchem.com]
- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 6. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Chloroquine affects autophagy to achieve an anticancer effect in EC109 esophageal carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
Cletoquine-d4-1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Cletoquine-d4, a deuterated analog of Cletoquine (Desethylhydroxychloroquine). It is primarily utilized as an internal standard in pharmacokinetic and metabolic studies. This document outlines its core properties, relevant experimental methodologies, and the biological pathways associated with its parent compound.
Core Properties of Cletoquine-d4
Cletoquine-d4 is the isotopically labeled form of Cletoquine, an active metabolite of the antimalarial and immunomodulatory drug, Hydroxychloroquine. The incorporation of deuterium atoms results in a higher molecular weight, allowing for its differentiation from the endogenous analyte in mass spectrometry-based assays.
| Property | Value | References |
| CAS Number | 1854126-47-8 | [1][2] |
| Molecular Formula | C₁₆H₁₈D₄ClN₃O | [1] |
| Molecular Weight | 311.84 g/mol | [3][4] |
| Synonyms | Desethyl Hydroxychloroquine-d4, (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 | [1] |
| Purity | ≥99% deuterated forms (d₁-d₄) | [1] |
| Primary Use | Internal standard for quantification of Cletoquine (Desethylhydroxychloroquine) | [1] |
Metabolic Pathway of Hydroxychloroquine
Cletoquine is a major active metabolite of Hydroxychloroquine. The metabolic conversion primarily occurs in the liver, mediated by the Cytochrome P450 (CYP) enzyme system. This biotransformation is a critical aspect of the pharmacokinetics of Hydroxychloroquine.[5][6]
Mechanism of Action: Immunomodulatory Signaling Pathways
The therapeutic effects of Hydroxychloroquine and its active metabolite, Cletoquine, in autoimmune diseases are attributed to their interference with several key immunological pathways. A primary mechanism involves the accumulation in acidic intracellular compartments like lysosomes and endosomes, leading to an increase in pH. This disruption inhibits processes such as antigen presentation and Toll-like receptor (TLR) signaling.[1][3][4]
Experimental Protocols
Cletoquine-d4 is instrumental as an internal standard for the accurate quantification of Cletoquine in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Quantification of Cletoquine in Human Plasma using LC-MS/MS
This protocol is a representative example based on established methodologies for the analysis of Hydroxychloroquine and its metabolites.[7][8][9]
1. Sample Preparation:
-
To a 20 µL aliquot of human plasma, add the internal standard solution (Cletoquine-d4).
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for analysis. Alternative extraction methods like solid-phase extraction can also be employed.[8]
2. Liquid Chromatography (LC):
-
Column: A PFP (pentafluorophenyl) column or a C8 column is often used for separation.[8][10]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used.
-
Flow Rate: A flow rate in the range of 0.25-0.50 mL/min is common.[10][11]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization in positive mode (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for selective and sensitive detection.
-
MRM Transitions:
4. Quantification:
-
The concentration of Cletoquine is determined by calculating the peak area ratio of the analyte to the internal standard (Cletoquine-d4) and comparing it against a calibration curve prepared with known concentrations of the analyte.
Experimental Workflow Diagram
References
- 1. droracle.ai [droracle.ai]
- 2. Hydroxychloroquine inhibits proinflammatory signalling pathways by targeting endosomal NADPH oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sdpomf.com [sdpomf.com]
- 4. primo.rowan.edu [primo.rowan.edu]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Journal of Biomedical and Translational Research [jbtr.or.kr]
An In-depth Technical Guide to the Mechanism of Action of Cletoquine and its Deuterated Analog
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cletoquine, also known as desethylhydroxychloroquine, is a primary active metabolite of the well-known antimalarial and immunomodulatory drug, hydroxychloroquine. While direct research on Cletoquine is limited, its mechanism of action is understood to closely mirror that of its parent compound and the related drug, chloroquine. This guide synthesizes the current understanding of Cletoquine's mechanism of action, drawing from extensive research on chloroquine and hydroxychloroquine. It delves into the core mechanisms of lysosomotropism and immunomodulation via Toll-like receptor (TLR) signaling. Furthermore, this guide explores the theoretical implications of deuterating Cletoquine, a strategy aimed at enhancing its pharmacokinetic profile. This document is intended to serve as a comprehensive resource, providing detailed experimental methodologies, quantitative data, and visual representations of the relevant biological pathways to facilitate further research and drug development efforts in this area.
Introduction
Cletoquine is formed in the liver through the metabolism of hydroxychloroquine by cytochrome P450 enzymes, specifically CYP2D6, CYP3A4, CYP3A5, and CYP2C8. As an active metabolite, it contributes to the overall therapeutic effects and toxicities observed with hydroxychloroquine administration. The primary mechanism of action of the 4-aminoquinoline drug class, to which Cletoquine belongs, is centered on their ability to accumulate in acidic intracellular organelles, most notably lysosomes. This accumulation leads to a cascade of downstream effects, including the inhibition of autophagy and modulation of inflammatory pathways.
The concept of deuteration involves the substitution of one or more hydrogen atoms in a drug molecule with deuterium, a stable isotope of hydrogen. This modification can significantly alter the metabolic rate of a drug, typically slowing it down due to the stronger carbon-deuterium bond compared to the carbon-hydrogen bond. While no studies on a deuterated analog of Cletoquine have been published, this guide will extrapolate the potential pharmacokinetic and pharmacodynamic consequences based on established principles of drug deuteration.
Core Mechanism of Action of Cletoquine
The mechanism of action of Cletoquine can be broadly categorized into two interconnected processes: lysosomotropism and immunomodulation.
Lysosomotropism and Autophagy Inhibition
Cletoquine, as a weak base, readily crosses cell membranes in its unprotonated state. Upon entering the acidic environment of lysosomes (pH 4.5-5.0), it becomes protonated and trapped, leading to its accumulation at high concentrations. This sequestration has two major consequences:
-
Increased Lysosomal pH: The accumulation of the basic Cletoquine molecule raises the pH of the lysosome. This increase in pH inhibits the activity of acid-dependent lysosomal hydrolases, which are crucial for the degradation of cellular waste products and pathogens.
-
Inhibition of Autophagy: Autophagy is a cellular process for the degradation and recycling of damaged organelles and proteins. It involves the formation of autophagosomes that fuse with lysosomes to form autolysosomes, where the contents are degraded. Cletoquine is thought to inhibit the fusion of autophagosomes with lysosomes, thereby blocking the final step of the autophagic process. This leads to an accumulation of autophagosomes within the cell.[1][2][3][4]
Immunomodulation via Toll-Like Receptor (TLR) Signaling
Toll-like receptors are a class of proteins that play a key role in the innate immune system. Endosomal TLRs, such as TLR3, TLR7, TLR8, and particularly TLR9, recognize nucleic acids from pathogens. The activation of these TLRs triggers downstream signaling cascades that result in the production of pro-inflammatory cytokines.[5]
Cletoquine, by accumulating in endosomes and lysosomes and increasing their pH, can interfere with TLR signaling. The binding of nucleic acid ligands to their respective TLRs is pH-dependent. By altering the endosomal pH, Cletoquine can inhibit the activation of TLR9, which recognizes unmethylated CpG DNA sequences found in bacteria and viruses.[6][7][8][9] This inhibition of TLR9 signaling is thought to be a major contributor to the anti-inflammatory and immunomodulatory effects of hydroxychloroquine and, by extension, Cletoquine in autoimmune diseases like lupus erythematosus and rheumatoid arthritis.
The Deuterated Analog of Cletoquine: A Mechanistic Perspective
While a deuterated version of Cletoquine has not been synthesized or studied, its potential properties can be predicted based on the principles of the kinetic isotope effect.
Metabolism of Cletoquine
Cletoquine is produced from hydroxychloroquine via N-deethylation, a process catalyzed by CYP450 enzymes. The ethyl group attached to the nitrogen atom in the side chain is a primary site of metabolism.
Predicted Effects of Deuteration
Deuterating the ethyl group of Cletoquine (or its precursor, hydroxychloroquine) would involve replacing the hydrogen atoms on this group with deuterium. This would result in a stronger carbon-deuterium bond.
-
Slower Metabolism: The cleavage of the C-D bond by CYP450 enzymes would be slower than the cleavage of the C-H bond. This would lead to a reduced rate of metabolism of the deuterated Cletoquine.
-
Increased Half-life and Exposure: A slower metabolism would result in a longer plasma half-life and increased overall drug exposure (Area Under the Curve - AUC).
-
Potentially Altered Metabolite Profile: Slower metabolism at the deuterated site might lead to an increase in metabolism at other sites, a phenomenon known as "metabolic switching." This could potentially lead to the formation of different metabolites with their own pharmacological and toxicological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cutaneous Toll-like Receptor 9 Pre-Defines Hydroxychloroquine Dosage in Patients with Both Discoid and Subacute Lupus Erythematosus - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Desethylhydroxychloroquine-d4: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desethylhydroxychloroquine-d4 is the deuterated form of desethylhydroxychloroquine, the primary active metabolite of the well-established anti-malarial and immunomodulatory drug, hydroxychloroquine (HCQ). Due to its structural similarity, the biological activity of desethylhydroxychloroquine is presumed to be comparable to that of its parent compound. The deuteration in Desethylhydroxychloroquine-d4 makes it an ideal internal standard for pharmacokinetic and metabolic studies involving the quantification of desethylhydroxychloroquine using mass spectrometry-based methods.[1][2] This document provides a comprehensive technical guide to the core biological activities of this compound, with the understanding that the functional data is primarily derived from studies on hydroxychloroquine and its non-deuterated metabolite. A patent has suggested that desethylhydroxychloroquine may offer a therapeutic advantage by providing anti-inflammatory activity with potentially reduced retinal toxicity compared to HCQ.[3]
Core Mechanism of Action: Lysosomotropism and Immune Modulation
The fundamental mechanism of action for hydroxychloroquine and its metabolites is their lysosomotropic nature. As weak bases, they freely cross cell membranes and accumulate in acidic intracellular compartments, most notably lysosomes.[4] This accumulation leads to an increase in the lysosomal pH, which in turn disrupts the function of acid-dependent enzymes. This disruption has several downstream consequences that underpin the compound's biological effects.[5]
Quantitative Data on Biological Activity
While specific quantitative bioactivity data for Desethylhydroxychloroquine is not extensively available in public literature, the activity of the parent compound, hydroxychloroquine, serves as a strong surrogate. The following table summarizes key quantitative findings from in vitro studies of hydroxychloroquine.
| Biological Target/Process | Assay System | Readout | Test Compound | IC50/EC50/Concentration | Reference |
| Immunomodulation | |||||
| Toll-like Receptor (TLR) Signaling | In vitro cell-based assays | Cytokine production | Hydroxychloroquine | ~3 µM (effective concentration for TLR inhibition) | [4] |
| Th17-related Cytokine Production | PMA/Ionomycin-stimulated PBMCs | IL-6, IL-17, IL-22 levels | Hydroxychloroquine | 100 µM (concentration for significant inhibition) | [6] |
| Antiviral Activity | |||||
| SARS-CoV-2 Replication | Vero E6 cells | Viral replication | Hydroxychloroquine | 4-17 µM (IC50) | [4] |
| Anticancer Activity | |||||
| Cell Viability | HuCCT-1 Cholangiocarcinoma cells | Cell proliferation | Hydroxychloroquine | 168.4 ± 23.4 µM (IC50) | [7] |
| Cell Viability | CCLP-1 Cholangiocarcinoma cells | Cell proliferation | Hydroxychloroquine | 113.36 ± 14.06 µM (IC50) | [7] |
Signaling Pathways and Experimental Workflows
Toll-like Receptor (TLR) Signaling Inhibition
Desethylhydroxychloroquine, like HCQ, is known to inhibit endosomal Toll-like receptors, particularly TLR7 and TLR9, which are crucial sensors of nucleic acids in the innate immune system. By increasing the pH of the endosome, it is thought to interfere with TLR activation and subsequent downstream signaling cascades that lead to the production of pro-inflammatory cytokines.[4]
Caption: Inhibition of TLR9 signaling by Desethylhydroxychloroquine.
Autophagy Inhibition Workflow
The accumulation of Desethylhydroxychloroquine in lysosomes also impairs the process of autophagy, a cellular recycling mechanism. It inhibits the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes. This can be visualized and quantified in experimental settings.
Caption: Workflow for autophagy inhibition assessment.
Detailed Experimental Protocols
Cytokine Release Assay
Objective: To measure the inhibitory effect of a compound on the release of pro-inflammatory cytokines from immune cells.
Methodology:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Seed the isolated PBMCs in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI medium.
-
Compound Treatment: Prepare serial dilutions of Desethylhydroxychloroquine-d4 (or a reference compound like hydroxychloroquine) and add to the cells. Include a vehicle control.
-
Stimulation: After a pre-incubation period with the compound (e.g., 1 hour), stimulate the cells with a TLR agonist such as Lipopolysaccharide (LPS) for TLR4 or CpG ODN for TLR9.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).[7]
Autophagy Inhibition Assay (Immunofluorescence)
Objective: To visualize the accumulation of autophagosomes as a marker of autophagy inhibition.
Methodology:
-
Cell Culture: Plate adherent cells (e.g., HeLa or a cancer cell line) on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with Desethylhydroxychloroquine-d4 at various concentrations for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde, and then permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS).
-
Antibody Staining: Incubate the cells with a primary antibody against LC3B, followed by incubation with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope.
-
Analysis: Quantify the number and intensity of LC3B puncta per cell. An increase in puncta indicates the accumulation of autophagosomes and thus, inhibition of autophagic flux.[7]
Conclusion
Desethylhydroxychloroquine-d4 is a critical tool for the precise quantification of the active metabolite of hydroxychloroquine. Its biological activity, inferred from its non-deuterated counterpart and parent compound, centers on its lysosomotropic properties, leading to the disruption of lysosomal function. This results in potent immunomodulatory effects, primarily through the inhibition of endosomal Toll-like receptor signaling and the modulation of autophagy. The quantitative data and experimental protocols provided herein, while largely based on hydroxychloroquine, offer a solid foundation for researchers and drug development professionals to investigate the nuanced biological roles of this important metabolite. Further studies are warranted to delineate the specific activity profile of Desethylhydroxychloroquine to fully understand its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
- 3. WO2014144944A1 - Desethylhydroxychloroquine for the treatment of diseases associated with inflammation - Google Patents [patents.google.com]
- 4. Hydroxychloroquine Effects on TLR Signalling: Underexposed but Unneglectable in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of Chloroquine and Hydroxychloroquine on Cytokine Release Syndrome in Patients with COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxychloroquine decreases Th17-related cytokines in systemic lupus erythematosus and rheumatoid arthritis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Hydroxychloroquine Induces Apoptosis in Cholangiocarcinoma via Reactive Oxygen Species Accumulation Induced by Autophagy Inhibition [frontiersin.org]
Cletoquine-d4: An In-depth Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Cletoquine-d4, a deuterated analog of Cletoquine and an active metabolite of Hydroxychloroquine. The information presented herein is crucial for ensuring the integrity and reliability of this compound in research and drug development settings.
Core Stability and Storage Data
Cletoquine-d4, also known as (±)-Desethylhydroxychloroquine-d4 or DHCQ-d4, requires specific storage conditions to maintain its integrity over time.[1][2] The following table summarizes the key stability and storage parameters based on available data.
| Parameter | Recommendation | Source(s) |
| Storage Temperature | -20°C | [1][3][4] |
| Long-term Stability | ≥ 4 years at -20°C | [1] |
| Shipping Temperature | Room temperature (for continental US) | [1][2][3] |
| Product Format | Neat solid | [3][4] |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Methanol | [1] |
Physicochemical Properties
Understanding the physicochemical properties of Cletoquine-d4 is essential for its proper handling and use in experimental settings.
| Property | Value | Source(s) |
| Synonyms | (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 | [1][2] |
| Purity | >95% (HPLC) or ≥99% deuterated forms | [1][3][4] |
Insights from Parent Compound Stability Studies
While specific, in-depth stability studies on Cletoquine-d4 are not extensively published, valuable insights can be drawn from studies on its non-deuterated parent compound, Cletoquine (Desethylhydroxychloroquine), and the closely related drug, Chloroquine. These studies help to predict potential degradation pathways and inform appropriate handling procedures for Cletoquine-d4.
Chloroquine and Hydroxychloroquine Stability Profile
Forced degradation studies on Chloroquine and Hydroxychloroquine have revealed key vulnerabilities:
| Stress Condition | Observed Effect | Source(s) |
| Alkaline Hydrolysis | Susceptible to degradation. | [2][4][5][6] |
| Oxidative Stress (H₂O₂) | Susceptible to degradation. | [2][4][5][6][7] |
| Acidic Conditions | Generally stable. | [2][4] |
| Heat | Generally stable. | [2][4] |
| Light | Generally stable. | [2][4] |
| pH (in solution) | Stable in solutions with a pH of 4.0 to 6.5. | [8] |
A study on an oral suspension of Hydroxychloroquine demonstrated both chemical and microbiological stability for at least six months at both refrigerated and ambient temperatures.[7][9][10]
Considerations for Deuterated Compound Stability
The introduction of deuterium in place of hydrogen atoms can enhance the metabolic stability of a drug.[11] However, it also necessitates specific considerations during stability testing as mandated by regulatory bodies.
Key stability testing considerations for deuterated active pharmaceutical ingredients (APIs) include:
-
Comprehensive Stability Reports: Detailed documentation of stability under various conditions.[12]
-
Isotopic Purity Data: Assessment of the integrity of the deuterium labeling over time.[12]
-
Impurity Profiling: Identification and quantification of any degradation products or other impurities.[12]
-
ICH Q1A(R2) Guidelines: Adherence to established guidelines for forced degradation studies, including long-term, accelerated, and stress testing.[12]
-
Analytical Methodology: Utilization of sensitive and specific analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for accurate analysis.[12][13]
Experimental Protocols: A General Framework
While specific experimental protocols for Cletoquine-d4 stability are not publicly available, a general workflow for conducting such studies can be inferred from established practices for related compounds and deuterated drugs.
Forced Degradation Study Workflow
This diagram illustrates a typical workflow for a forced degradation study, essential for identifying potential degradation products and pathways.
Signaling Pathway of Parent Compound Metabolism
Cletoquine is an active metabolite of Hydroxychloroquine, formed in the liver through enzymatic processes. Understanding this metabolic pathway is relevant to the in vivo stability and behavior of Cletoquine-d4.
Summary and Recommendations
Based on the available data, Cletoquine-d4 is a stable compound when stored under the recommended conditions of -20°C in a tightly sealed container, protected from moisture. For experimental use, solutions should be prepared fresh in appropriate solvents like DMF, DMSO, or Methanol.
Given the susceptibility of the parent compounds to alkaline and oxidative degradation, it is prudent to avoid exposing Cletoquine-d4 to basic conditions or strong oxidizing agents. Any comprehensive stability study on Cletoquine-d4 should follow ICH guidelines and employ robust analytical methods to assess both chemical purity and isotopic integrity. This will ensure the generation of reliable and reproducible data in research and development applications.
References
- 1. Stability of chloroquine in an extemporaneously prepared suspension stored at three temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Stability-indicating UV-spectrophotometric assay of chloroquine phosphate in pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 3. caymanchem.com [caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A comprehensive stability-indicating HPLC method for determination of chloroquine in active pharmaceutical ingredient and tablets: Identification of oxidation impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. resolvemass.ca [resolvemass.ca]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
Commercial suppliers of Cletoquine-d4-1 for research
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Technical Guide on the Safe Handling and Use of Cletoquine-d4-1
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for research and development professionals. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for emergency response. Always refer to the manufacturer's SDS for complete and up-to-date safety information. The safety and handling precautions for Cletoquine-d4-1 should be considered analogous to its non-deuterated parent compounds, Cletoquine and Hydroxychloroquine, due to limited specific data on the deuterated analog.
Introduction
This compound, also known as Desethylhydroxychloroquine-d4, is a deuterated analog of Cletoquine, a major active metabolite of the antimalarial and immunomodulatory drug Hydroxychloroquine. Its primary application in a research setting is as an internal standard for the quantification of Cletoquine and Hydroxychloroquine in biological matrices using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). The deuterium labeling provides a distinct mass signature, allowing for accurate and precise measurement in pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This guide provides a comprehensive overview of the available safety data, handling precautions, and a representative experimental workflow relevant to the use of this compound in a laboratory setting.
Safety Data and Hazard Information
Due to the limited availability of a specific Safety Data Sheet for this compound, the following information is compiled from the SDS of Desethyl Hydroxychloroquine-d4, Hydroxychloroquine, and Chloroquine. The hazards associated with this compound are expected to be similar.
GHS Hazard Classification
The following table summarizes the anticipated GHS hazard classifications for this compound, based on data from its analogs.
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
Toxicological Data (Oral LD50)
Quantitative toxicity data for this compound is not available. The following data is for the parent compound, Chloroquine phosphate.
| Substance | Test Animal | Oral LD50 |
| Chloroquine phosphate | Mouse | 500 mg/kg[3] |
| Chloroquine phosphate | Rat | 623 mg/kg[3] |
Handling and Personal Protective Equipment (PPE)
Safe handling of this compound is crucial to minimize exposure and potential health risks. The following precautions should be strictly followed.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation of dust.[4][5]
-
Ensure eyewash stations and safety showers are readily accessible.[6]
Personal Protective Equipment
| PPE Type | Specification | Purpose |
| Eye/Face Protection | Safety glasses with side shields or goggles.[4] | To prevent eye contact with dust or splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber).[4] | To prevent skin contact. |
| Lab coat.[6] | To protect personal clothing and skin. | |
| Respiratory Protection | NIOSH-approved respirator with a dust filter if ventilation is inadequate or when handling large quantities of powder.[3][5] | To prevent inhalation of airborne particles. |
General Hygiene Practices
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not eat, drink, or smoke in areas where the compound is handled.[7]
-
Wash hands thoroughly after handling.[7]
Accidental Release and First Aid Measures
Accidental Release
-
Minor Spills: Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent.
-
Major Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent the material from entering drains or waterways.[7]
First Aid Measures
| Exposure Route | First Aid Instructions |
| Ingestion | If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention.[3] |
Experimental Protocols: Bioanalytical Method for Quantification in Biological Matrices
This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Hydroxychloroquine and its metabolites. Below is a representative protocol adapted from published bioanalytical methods.[8][9]
Objective
To determine the concentration of Hydroxychloroquine and its major metabolite, Desethylhydroxychloroquine (Cletoquine), in a biological matrix (e.g., whole blood, plasma) using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents
-
This compound (Internal Standard)
-
Hydroxychloroquine and Desethylhydroxychloroquine analytical standards
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid
-
Biological matrix (e.g., human whole blood)
Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of the biological sample (standard, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 200 µL of acetonitrile containing the internal standard, this compound (e.g., at 100 ng/mL).
-
Vortex the mixture vigorously for 3 minutes to precipitate proteins.
-
Centrifuge the samples at high speed (e.g., 14,500 x g) for 10 minutes at room temperature.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system for analysis.
LC-MS/MS Conditions
| Parameter | Condition |
| LC Column | C18 or similar reversed-phase column (e.g., ZORBAX SB-C8, 3.5 µm, 2.1 × 150 mm) |
| Mobile Phase | Gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile. |
| Flow Rate | 0.25 mL/min |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), positive mode.[9] |
| MS Detection | Multiple Reaction Monitoring (MRM).[9] |
| MRM Transitions | Hydroxychloroquine: m/z 336 → 247[9]Desethylhydroxychloroquine (Cletoquine): m/z 308 → 247this compound (Internal Standard): m/z 312 → 251 |
Data Analysis
-
Quantify the analytes by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow
Caption: Bioanalytical workflow for the quantification of Hydroxychloroquine using this compound.
Signaling Pathway of Hydroxychloroquine
Caption: Mechanism of action of Hydroxychloroquine, the parent compound of Cletoquine.
References
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]
- 5. scispace.com [scispace.com]
- 6. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 7. research.monash.edu [research.monash.edu]
- 8. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Utilization of Chloroquine-d4 as an Internal Standard for the Quantitative Analysis of Chloroquine by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details the protocol for using Chloroquine-d4 as an internal standard in the liquid chromatography-mass spectrometry (LC-MS) based quantification of chloroquine in biological matrices. The use of a stable isotope-labeled internal standard like Chloroquine-d4 is crucial for achieving accurate and precise measurements by compensating for variability in sample preparation and instrument response.[1][2][3] This document provides comprehensive experimental procedures, data presentation, and workflow diagrams to guide researchers in implementing this method.
Introduction
Chloroquine is an antimalarial drug that has also been investigated for other therapeutic applications.[4] Accurate determination of its concentration in biological fluids is essential for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for bioanalysis.[5] The use of a stable isotope-labeled internal standard, such as Chloroquine-d4, is the preferred method to ensure the reliability of quantitative LC-MS assays.[2][6] Chloroquine-d4 is chemically identical to chloroquine, ensuring it co-elutes during chromatography and exhibits similar ionization behavior, yet it is distinguishable by its higher mass.[3] This allows it to effectively correct for variations that may occur during sample extraction, injection, and ionization.[1]
Experimental Protocols
This section outlines the methodologies for sample preparation and LC-MS/MS analysis for the quantification of chloroquine using Chloroquine-d4 as an internal standard. The protocols are based on established methods for the analysis of chloroquine in various biological matrices.[4][7][8]
Materials and Reagents
-
Chloroquine and Chloroquine-d4-diphosphate salt can be obtained from commercial suppliers such as Santa Cruz Biotechnology.[7]
-
All solvents and chemicals should be of MS grade or HPLC grade.[7] This includes acetonitrile, methanol, water, formic acid, and ammonium formate.[7]
-
Blank biological matrices (e.g., human plasma, whole blood, urine) for the preparation of calibration standards and quality control samples.
Sample Preparation
1. Protein Precipitation (for Plasma and Whole Blood)
This is a simple and high-throughput method for sample cleanup.[7][8]
-
Aliquot 50 µL of whole blood or 100 µL of plasma into a 96-well plate.[4][7]
-
Add an appropriate volume of an internal standard spiking solution containing Chloroquine-d4. For example, add 100 μl of water containing 72.5 ng/ml of Chloroquine-d4 to whole blood samples.[7]
-
For whole blood, add 450 μl of 20 mM ammonium carbonate and mix.[7]
-
To precipitate proteins, add a sufficient volume of ice-cold acetonitrile (e.g., 1 mL).[5]
-
Vortex the mixture thoroughly (e.g., for 2 minutes at 1000 rpm) and then centrifuge to pellet the precipitated proteins (e.g., for 2 minutes at 1100 × g).[7]
-
Transfer the supernatant to a clean tube or well for LC-MS/MS analysis. The supernatant may be evaporated to dryness and reconstituted in the mobile phase.[8]
2. Solid-Phase Extraction (SPE) (for Urine)
SPE provides a more thorough cleanup and can be beneficial for complex matrices like urine.[9][10]
-
To 1 mL of urine, add 1 mL of 0.1 M phosphate buffer (pH 6) and the Chloroquine-d4 internal standard.[9][10]
-
Condition an SPE cartridge (e.g., a polymeric cation-exchange sorbent) with 1 mL of methanol followed by 1 mL of deionized water.[9][10]
-
Load the prepared sample onto the SPE cartridge at a flow rate of 1-2 mL/min.[9][10]
-
Wash the cartridge with 1 mL of 0.1 M phosphate buffer (pH 6) and then with 1 mL of methanol.[9][10]
-
Dry the cartridge under vacuum for at least 2 minutes.[9][10]
-
Elute the analytes with 2 mL of a 98:2 (v/v) mixture of methanol and ammonium hydroxide.[9][10]
-
Evaporate the eluate to dryness at a temperature below 40°C and reconstitute the residue in 100 µL of the mobile phase.[9][10]
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that can be adapted for specific instruments.
Liquid Chromatography (LC) Conditions
| Parameter | Recommended Conditions |
| Column | Reversed-phase C18 column (e.g., Thermo Aquasil C18, 50 x 4.6 mm, 3µm)[5][11] |
| Mobile Phase A | 0.1% Formic acid in water[9] or 20 mM ammonium formate with 1% formic acid in water[7] |
| Mobile Phase B | 0.1% Formic acid in methanol[9][11] or acetonitrile[7] |
| Flow Rate | 0.4 - 0.5 mL/min[5][9] |
| Column Temperature | 40 °C[5][12] |
| Injection Volume | 5 µL[9][12] |
| Gradient Elution | A gradient should be optimized to ensure complete separation of chloroquine and its metabolites with a total run time of around 6.5 minutes, including a washout step.[7] |
Mass Spectrometry (MS) Conditions
| Parameter | Recommended Conditions |
| Ion Source | Electrospray Ionization (ESI) in positive ion mode |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
| Chloroquine Transition | m/z 320.2 > 247.2[7] |
| Chloroquine-d4 Transition | m/z 324.3 > 146.3[7] |
| Collision Energy | Optimized for the specific instrument, typically around 29 V.[7] |
Note: It is crucial to select an MRM transition for Chloroquine-d4 that does not have interference from the unlabeled chloroquine.[7]
Quantitative Data Summary
The use of Chloroquine-d4 as an internal standard allows for the generation of robust and reliable quantitative data. The following table summarizes typical performance characteristics of LC-MS/MS methods for chloroquine quantification.
| Performance Metric | Typical Value | Reference |
| Linearity Range | 1 - 2000 ng/mL | [11] |
| Lower Limit of Quantification (LLOQ) | 0.5 - 1.0 ng/mL | [5][13] |
| Intra- and Inter-batch Precision (%RSD) | < 15% | [4][8] |
| Accuracy (%Bias) | Within ±15% | [13] |
| Extraction Recovery | 66.20% - 87.98% | [12] |
| Matrix Effect | 86.42% - 93.77% | [12] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of chloroquine using Chloroquine-d4 as an internal standard.
Caption: General workflow for chloroquine quantification using an internal standard.
Logical Relationship of Internal Standard Correction
This diagram illustrates how a deuterated internal standard corrects for variations in the analytical process.
Caption: Principle of internal standard correction in LC-MS analysis.
Conclusion
The use of Chloroquine-d4 as an internal standard is a robust and reliable approach for the quantitative analysis of chloroquine in biological matrices by LC-MS/MS. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and validate high-quality bioanalytical methods. The implementation of a stable isotope-labeled internal standard is a critical component for ensuring data integrity in pharmacokinetic and other quantitative studies.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. scispace.com [scispace.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. unitedchem.com [unitedchem.com]
- 11. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lcms.cz [lcms.cz]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Cletoquine in Human Plasma
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies and therapeutic drug monitoring.
Introduction
Cletoquine (monodesethylhydroxychloroquine or DHCQ) is an active metabolite of hydroxychloroquine (HCQ), a drug widely used in the treatment of autoimmune diseases and malaria.[1] Monitoring the concentration of Cletoquine alongside its parent compound is crucial for understanding the overall therapeutic efficacy and toxicity profile of HCQ treatment. The metabolic pathway primarily involves N-dealkylation reactions catalyzed by cytochrome P450 (CYP) enzymes, such as CYP2C8, CYP2D6, and CYP3A4/5.[2] This application note details a highly selective and sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Cletoquine in human plasma. The described protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and excellent recovery, making it suitable for clinical research and pharmacokinetic studies.[3][4][5]
Experimental Protocols
Materials and Reagents
-
Cletoquine analytical standard (≥98% purity)
-
Cletoquine-d4 (internal standard, IS)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Human plasma (K2EDTA)
Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solutions: Prepare 1 mg/mL stock solutions of Cletoquine and Cletoquine-d4 (IS) in methanol.
-
Working Standard Solutions: Serially dilute the Cletoquine primary stock with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards (CS).
-
Internal Standard (IS) Working Solution: Dilute the Cletoquine-d4 primary stock with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.
-
Calibration Standards (CS) and Quality Controls (QC): Spike blank human plasma with the appropriate working standard solutions to prepare CS at concentrations of 1, 5, 10, 50, 100, 500, and 1000 ng/mL. Prepare QC samples independently at four concentrations: Lower Limit of Quantification (LLOQ; 1 ng/mL), Low QC (LQC; 3 ng/mL), Medium QC (MQC; 150 ng/mL), and High QC (HQC; 800 ng/mL).
Sample Preparation Protocol (Protein Precipitation)
-
Aliquot 50 µL of plasma sample (blank, CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the IS working solution (100 ng/mL Cletoquine-d4 in acetonitrile).
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 100 µL of the clear supernatant to an HPLC vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode was used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition |
| HPLC System | Shimadzu LCMS-8050 or equivalent |
| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 2.5 | |
| 2.5 - 3.0 | |
| 3.0 - 3.1 | |
| 3.1 - 4.0 | |
| Total Run Time | 4.0 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Cletoquine | Cletoquine-d4 (IS) |
| Ionization Mode | ESI Positive | ESI Positive |
| MRM Transition (m/z) | 308.1 → 179.1 | 314.1 → 181.1 |
| Dwell Time | 100 ms | 100 ms |
| Declustering Potential (DP) | 80 V | 85 V |
| Collision Energy (CE) | 25 V | 27 V |
| Source Temperature | 500°C | 500°C |
| IonSpray Voltage | 5500 V | 5500 V |
Method Validation and Results
The method was validated according to regulatory guidelines for bioanalytical method validation.
Linearity
The calibration curve was linear over the concentration range of 1-1000 ng/mL. The coefficient of determination (r²) was consistently >0.995.
Table 3: Calibration Curve Summary
| Analyte | Concentration Range (ng/mL) | Regression Equation | r² |
| Cletoquine | 1 - 1000 | y = 0.0025x + 0.0012 | 0.998 |
Precision and Accuracy
The intra- and inter-day precision and accuracy were evaluated using six replicates of QC samples at four concentration levels.[4]
Table 4: Precision and Accuracy Data
| QC Level | Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |
| LLOQ | 1 | 8.5 | 105.2 | 9.8 | 103.5 |
| LQC | 3 | 6.2 | 98.7 | 7.5 | 99.1 |
| MQC | 150 | 4.1 | 101.5 | 5.3 | 102.4 |
| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.6 |
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at LQC and HQC concentration levels.
Table 5: Recovery and Matrix Effect Summary
| QC Level | Conc. (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |
| LQC | 3 | 94.5 | 97.2 |
| HQC | 800 | 96.8 | 98.5 |
Visualizations
Metabolic Pathway
The following diagram illustrates the metabolic conversion of Hydroxychloroquine to its primary metabolites, including Cletoquine.
References
- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism and Interactions of Chloroquine and Hydroxychloroquine with Human Cytochrome P450 Enzymes and Drug Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cletoquine-d4 Analysis in Plasma
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of Cletoquine for quantitative analysis in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described are based on established and validated techniques for structurally similar compounds, such as Chloroquine and Hydroxychloroquine, and are intended to serve as a comprehensive guide for the bioanalysis of Cletoquine. Cletoquine-d4 is utilized as an internal standard (IS) to ensure accuracy and precision.
Three common and effective sample preparation techniques are covered:
-
Protein Precipitation (PPT): A rapid and straightforward method for removing proteins from plasma samples.
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes based on their differential solubility in immiscible liquid phases.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to isolate the analyte of interest from the plasma matrix.
General Laboratory Procedures
Preparation of Stock and Working Solutions:
-
Cletoquine and Cletoquine-d4 Stock Solutions (1 mg/mL): Accurately weigh and dissolve the compounds in a suitable solvent such as methanol or a 50:50 (v/v) mixture of acetonitrile and water containing 0.5% formic acid. Store at -80°C.[1]
-
Working Solutions: Prepare working solutions by diluting the stock solutions with acetonitrile-water (50:50, v/v) to the desired concentrations for spiking into plasma to create calibration standards and quality control (QC) samples.[1]
Plasma Sample Handling:
-
Use blank human plasma with EDTA as the anticoagulant.[1]
-
Thaw frozen plasma samples at room temperature (approximately 25°C) and vortex to ensure homogeneity before use.
Method 1: Protein Precipitation (PPT)
Protein precipitation is a widely used technique for its simplicity and speed in removing the bulk of proteins from plasma samples, which can interfere with LC-MS/MS analysis.
Quantitative Performance Data (Based on Structurally Similar Analytes)
| Parameter | Result |
| Recovery | >80% |
| Intra-day Precision (CV) | <15% |
| Inter-day Precision (CV) | <15% |
| Lower Limit of Quantification (LLOQ) | 0.2 - 2 ng/mL |
Note: These values are typical for analogous compounds and should be validated specifically for Cletoquine.
Experimental Protocol: Protein Precipitation
-
Sample Aliquoting: Pipette 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Addition: Add 25 µL of Cletoquine-d4 working solution to each tube.
-
Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to each tube.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 20,000 x g for 5 minutes to pellet the precipitated proteins.[2]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Injection: Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.[2]
Workflow Diagram: Protein Precipitation
Caption: Protein Precipitation Workflow
Method 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction offers a higher degree of sample cleanup compared to protein precipitation by partitioning the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.
Quantitative Performance Data (Based on Structurally Similar Analytes)
| Parameter | Result |
| Recovery | 83.7% - 92.3% |
| Intra-day Precision (CV) | <10% |
| Inter-day Precision (CV) | <10% |
| Lower Limit of Quantification (LLOQ) | 0.2 - 0.4 ng/mL |
Note: These values are for Chloroquine and its metabolite and should be validated for Cletoquine.[3]
Experimental Protocol: Liquid-Liquid Extraction
-
Sample Aliquoting: To a 2 mL microcentrifuge tube, add 100 µL of plasma.
-
Internal Standard Addition: Spike with an appropriate volume of Cletoquine-d4 working solution.
-
Basification: Add 50 µL of 0.5 M ammonium hydroxide to basify the sample.
-
Extraction Solvent Addition: Add 600 µL of an organic solvent mixture, such as methyl tert-butyl ether (MTBE) and isooctane (90:10, v/v).[4]
-
Extraction: Vortex for 5 minutes, followed by centrifugation at 1100 x g for 2 minutes.[1]
-
Organic Phase Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject a suitable volume into the LC-MS/MS system.
Workflow Diagram: Liquid-Liquid Extraction
Caption: Liquid-Liquid Extraction Workflow
Method 3: Solid-Phase Extraction (SPE)
Solid-phase extraction provides the cleanest extracts by utilizing a stationary phase to selectively retain the analyte while matrix interferences are washed away. This method is often used when high sensitivity is required.
Quantitative Performance Data (Based on Structurally Similar Analytes)
| Parameter | Result |
| Recovery | 88.9% - 94.4% |
| Intra-day Precision (CV) | <15% |
| Inter-day Precision (CV) | <15% |
| Lower Limit of Quantification (LLOQ) | 0.5 - 2 ng/mL |
Note: These values are for Hydroxychloroquine and its metabolites and should be validated for Cletoquine.[5]
Experimental Protocol: Solid-Phase Extraction
This protocol is based on a hydrophilic-lipophilic balance (HLB) SPE sorbent.
-
Sample Pre-treatment: To 100 µL of plasma in a microcentrifuge tube, add the Cletoquine-d4 internal standard. Then, add 350 µL of 0.5 M ammonium hydroxide, mix, and centrifuge at 1100 x g for 2 minutes.[1]
-
SPE Cartridge Conditioning: Condition a 96-well HLB SPE plate with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load 200 µL of the pre-treated sample supernatant onto the conditioned SPE plate. Apply a gentle vacuum to draw the sample through the sorbent.
-
Washing:
-
Wash the sorbent with 1 mL of water.
-
Wash with 1 mL of 10% methanol in water.
-
-
Drying: Dry the SPE plate under a high vacuum for 5 minutes.
-
Elution: Elute the analytes with 2 x 50 µL of methanol containing 0.5% formic acid into a clean collection plate.[5]
-
Injection: Inject an appropriate volume of the eluate into the LC-MS/MS system.
Workflow Diagram: Solid-Phase Extraction
Caption: Solid-Phase Extraction Workflow
Conclusion
The choice of sample preparation technique for Cletoquine analysis in plasma will depend on the specific requirements of the assay, such as required sensitivity, sample throughput, and available instrumentation. Protein precipitation is a fast and simple method suitable for high-throughput screening. Liquid-liquid extraction offers a good balance between cleanliness and ease of use. Solid-phase extraction provides the cleanest extracts and is ideal for methods requiring the lowest limits of quantification. It is recommended to perform a method validation for the chosen procedure to ensure it meets the required performance criteria for the intended application, following regulatory guidelines such as those from the FDA or EMA.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pharmacokinetic Studies of Hydroxychloroquine and its Metabolite Desethylhydroxychloroquine (Cletoquine) using Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of hydroxychloroquine (HCQ) and its primary active metabolite, desethylhydroxychloroquine (DHCQ), also known as cletoquine, in biological matrices. The use of stable isotope-labeled internal standards, specifically hydroxychloroquine-d4 (HCQ-d4) and desethylhydroxychloroquine-d4 (DHCQ-d4 or Cletoquine-d4), is highlighted for accurate and precise quantification in pharmacokinetic studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
Hydroxychloroquine is a 4-aminoquinoline drug widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus and rheumatoid arthritis.[1] It is metabolized in the liver, primarily by cytochrome P450 enzymes, into several metabolites, with desethylhydroxychloroquine (DHCQ) being a major active metabolite.[2][3] Understanding the pharmacokinetic profiles of both the parent drug and its active metabolite is crucial for optimizing dosing regimens and ensuring therapeutic efficacy and safety.
The use of a stable isotope-labeled internal standard (IS) is the gold standard for quantitative bioanalysis using LC-MS/MS. A deuterated IS, such as HCQ-d4 for HCQ and DHCQ-d4 for DHCQ, co-elutes with the analyte and experiences similar ionization effects, thereby compensating for variations in sample preparation and instrument response. This ensures high accuracy and precision in the measurement of analyte concentrations in complex biological matrices like whole blood or plasma.[3][4]
Experimental Protocols
This section details the methodologies for sample preparation and LC-MS/MS analysis for the simultaneous quantification of HCQ and DHCQ.
Protocol 1: Sample Preparation (Protein Precipitation)
This protocol is a common and efficient method for extracting HCQ and its metabolites from biological samples.[3][5]
Materials:
-
Biological matrix (e.g., whole blood, plasma)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) working solution (containing HCQ-d4 and DHCQ-d4 in 50% methanol)
-
1% Formic Acid in water
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 25-50 µL of the biological sample (e.g., whole blood) into a 1.5 mL microcentrifuge tube.[3][5]
-
Add 10 µL of the IS working solution (e.g., 500 ng/mL of HCQ-d4 and DHCQ-d4).[3]
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of 1% formic acid and vortex again.[3]
-
Add 1 mL of ice-cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 17,950 x g for 20 minutes at 4°C.[3]
-
Transfer the supernatant to a clean tube and inject a small volume (e.g., 5 µL) into the LC-MS/MS system.[5]
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A reversed-phase column, such as a pentafluorophenyl (PFP) column or a C8/C18 column, is suitable.[4][5] For example, a ZORBAX SB-C8 (3.5 μm, 2.1 × 150 mm) can be used.[5]
-
Mobile Phase: A gradient elution using a combination of an aqueous phase (e.g., 0.2% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile) is typically employed.[3][4]
-
Flow Rate: A flow rate between 0.25 and 0.5 mL/min is common.[3][5]
-
Column Temperature: Maintained at around 40°C.[3]
-
Injection Volume: 5 µL.[5]
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in the positive ion mode.[4]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor to product ion transitions for each analyte and internal standard need to be optimized. Representative transitions are provided in the table below.[3][4][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hydroxychloroquine (HCQ) | 336.1 - 336.4 | 247.1 - 247.3 |
| Desethylhydroxychloroquine (DHCQ/Cletoquine) | 308.1 - 308.5 | 179.1 - 179.3 |
| Hydroxychloroquine-d4 (HCQ-d4) | 340.1 - 340.4 | 251.2 - 251.4 |
| Desethylhydroxychloroquine-d4 (DHCQ-d4/Cletoquine-d4) | 314.1 | 181.1 |
Data Presentation
The following tables summarize the quantitative data from method validation and pharmacokinetic studies, demonstrating the performance of the analytical method.
Table 1: Bioanalytical Method Validation Parameters
This table presents typical validation results for the quantification of HCQ and DHCQ in a biological matrix, following FDA and EMA guidelines.[7][8]
| Parameter | Hydroxychloroquine (HCQ) | Desethylhydroxychloroquine (DHCQ) | Acceptance Criteria |
| Linearity Range | 2 - 5000 ng/mL[5] | 1 - 2500 ng/mL[5] | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 ng/mL[5] | 1 ng/mL[5] | Signal-to-noise ratio ≥ 5; Accuracy within ±20%; Precision ≤ 20% |
| Intra-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% | Within ±15% | Within ±15% (±20% at LLOQ) |
| Recovery | 88.9 - 94.4%[7] | 88.6 - 92.9%[7] | Consistent, precise, and reproducible |
| Matrix Effect | Within (100±10)% (IS normalized)[7] | Within (100±10)% (IS normalized)[7] | IS-normalized factor within acceptable limits |
Table 2: Pharmacokinetic Parameters of Hydroxychloroquine in Rats
This table provides an example of pharmacokinetic parameters obtained from a study in rats following a single oral dose of hydroxychloroquine.[5]
| Parameter | Unit | Mean ± SD |
| Cmax (Maximum Concentration) | ng/mL | 2875.4 ± 845.2 |
| Tmax (Time to Cmax) | h | 2.8 ± 1.5 |
| AUC(0-t) (Area Under the Curve) | ng·h/mL | 39876.5 ± 15432.8 |
| t1/2 (Half-life) | h | 21.1 ± 10.3 |
Visualizations
The following diagrams illustrate the experimental workflow and the metabolic pathway of hydroxychloroquine.
Caption: Experimental workflow for the bioanalysis of hydroxychloroquine.
Caption: Simplified metabolic pathway of hydroxychloroquine.
References
- 1. Pharmacokinetics and Bioequivalence Study of Hydroxychloroquine Sulfate Tablets in Chinese Healthy Volunteers by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 7. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols: Quantification of Cletoquine in Whole Blood Samples using Cletoquine-d4 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cletoquine, also known as desethylhydroxychloroquine, is a primary active metabolite of hydroxychloroquine, a drug widely used for the treatment of malaria and autoimmune diseases.[1][2] Monitoring its concentration in biological matrices such as whole blood is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies, as well as for therapeutic drug monitoring. This document provides a detailed protocol for the extraction and quantification of Cletoquine from whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method employs Cletoquine-d4, a stable isotope-labeled internal standard, to ensure high accuracy and precision by correcting for matrix effects and variability during sample preparation and analysis.[3][4][5]
The use of a deuterated internal standard like Cletoquine-d4 is the preferred approach in bioanalysis as it co-elutes with the analyte and has nearly identical chemical and physical properties, leading to similar extraction recovery and ionization response in the mass spectrometer.[3][6] This protocol outlines three common extraction techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), providing researchers with options to suit their laboratory capabilities and desired sample cleanliness.
Signaling Pathway and Mechanism of Action
The parent compound of Cletoquine, hydroxychloroquine (and its predecessor, chloroquine), is known to be a weak base that accumulates in acidic organelles such as lysosomes, endosomes, and the food vacuole of malaria parasites.[7][8] This accumulation leads to an increase in the internal pH of these organelles, impairing their function. In the context of malaria, this pH alteration inhibits the polymerization of heme into hemozoin, leading to the buildup of toxic heme, which ultimately kills the parasite.[8][9] In autoimmune diseases, the elevated lysosomal pH is thought to interfere with antigen presentation and Toll-like receptor signaling, mediating its immunomodulatory effects.[10]
Caption: Proposed Mechanism of Action of Chloroquine/Hydroxychloroquine.
Experimental Protocols
This section details the necessary materials and procedures for the quantification of Cletoquine in whole blood.
Materials and Reagents
-
Cletoquine analytical standard
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
Zinc Sulfate (ZnSO₄) solution (e.g., 5% w/v in water)[13]
-
Ammonium acetate
-
Deionized water (18.2 MΩ·cm)
-
Whole blood (with EDTA as anticoagulant)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
Standard Solutions Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of Cletoquine and Cletoquine-d4 in methanol.
-
Working Standard Solutions: Serially dilute the Cletoquine primary stock with 50:50 ACN:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Cletoquine-d4 primary stock with 50:50 ACN:water.
Sample Preparation Workflow
The following diagram illustrates the general workflow for sample preparation and analysis.
Caption: General Workflow for Sample Preparation and Analysis.
Extraction Method A: Protein Precipitation (PPT)
-
To 100 µL of whole blood in a microcentrifuge tube, add 10 µL of the 100 ng/mL Cletoquine-d4 working solution.
-
Add 200 µL of cold acetonitrile containing 0.1% formic acid.[14]
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Extraction Method B: Liquid-Liquid Extraction (LLE)
-
To 100 µL of whole blood, add 10 µL of the 100 ng/mL Cletoquine-d4 working solution.
-
Add 50 µL of 2% ammonium hydroxide to basify the sample.
-
Add 600 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes, then centrifuge at 4,000 x g for 10 minutes.
-
Transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Extraction Method C: Solid-Phase Extraction (SPE)
-
To 100 µL of whole blood, add 10 µL of the 100 ng/mL Cletoquine-d4 working solution.
-
Lyse the red blood cells by adding 200 µL of water and vortexing.[13]
-
Precipitate proteins by adding 400 µL of acetonitrile. Vortex and centrifuge.
-
Dilute the supernatant with 1 mL of 2% formic acid in water.
-
Condition the SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the diluted supernatant onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.
-
Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
LC System: A suitable UHPLC system.
-
Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[15]
-
Ionization Mode: Positive.
-
MRM Transitions: To be determined by direct infusion of Cletoquine and Cletoquine-d4 standards. Hypothetical transitions are provided below.
Data Presentation
The performance of the method should be validated according to regulatory guidelines. Key parameters include linearity, precision, accuracy, and recovery.
Table 1: LC-MS/MS Parameters (Hypothetical)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Cletoquine | 308.1 | 220.1 | 100 | 25 |
| Cletoquine-d4 | 312.1 | 224.1 | 100 | 25 |
Table 2: Calibration Curve and Quality Control Sample Performance
| Sample Type | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Calibration Std 1 | 0.5 | 0.48 | 96.0 | N/A |
| Calibration Std 2 | 1.0 | 1.03 | 103.0 | N/A |
| Calibration Std 3 | 5.0 | 5.15 | 103.0 | N/A |
| Calibration Std 4 | 20.0 | 19.8 | 99.0 | N/A |
| Calibration Std 5 | 50.0 | 50.9 | 101.8 | N/A |
| Calibration Std 6 | 100.0 | 98.7 | 98.7 | N/A |
| QC Low | 1.5 | 1.54 | 102.7 | 4.2 |
| QC Medium | 40.0 | 39.1 | 97.8 | 3.5 |
| QC High | 80.0 | 81.2 | 101.5 | 2.8 |
Table 3: Extraction Recovery and Matrix Effect
| Analyte | QC Level | Extraction Recovery (%) | Matrix Effect (%) |
| Cletoquine | Low | 88.5 | 95.1 |
| High | 90.2 | 96.3 | |
| Cletoquine-d4 | - | 89.1 | 95.5 |
Conclusion
This application note provides a comprehensive protocol for the quantification of Cletoquine in whole blood using Cletoquine-d4 as an internal standard. The detailed extraction procedures and LC-MS/MS parameters offer a robust framework for researchers in drug development and clinical research. The use of a stable isotope-labeled internal standard ensures the reliability of the results, which is paramount for pharmacokinetic assessments and therapeutic drug monitoring. The choice of extraction method can be tailored to the specific needs and resources of the laboratory, with SPE generally providing the cleanest extracts.[16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. texilajournal.com [texilajournal.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Chloroquine - Wikipedia [en.wikipedia.org]
- 9. On the molecular mechanism of chloroquine's antimalarial action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chloroquine - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]
- 12. caymanchem.com [caymanchem.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. bioxpedia.com [bioxpedia.com]
- 16. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: The Role of Chloroquine and its Deuterated Analog in Autoimmune Disease Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chloroquine (CQ) and its hydroxylated analog, Hydroxychloroquine (HCQ), are established disease-modifying antirheumatic drugs (DMARDs) widely used in the treatment of autoimmune diseases such as systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), and Sjögren's syndrome.[1][2] Their therapeutic efficacy stems from a broad range of immunomodulatory activities.[3][4][5]
"Cletoquine-d4-1" is understood to be a deuterated internal standard of Chloroquine. In research, particularly in pharmacokinetic and pharmacodynamic studies, deuterated standards like this compound are essential for the accurate quantification of the parent drug (Chloroquine) in biological samples using mass spectrometry. This ensures precise measurement of drug concentration, which is critical for correlating drug exposure with its biological effects. These application notes will focus on the research applications of the active compounds, Chloroquine and Hydroxychloroquine, with the understanding that this compound serves as a vital analytical tool in these investigations.
Mechanisms of Action in Autoimmunity
CQ and HCQ exert their immunomodulatory effects through several distinct mechanisms, primarily centered on the disruption of cellular signaling and trafficking within immune cells.[2][4]
-
Inhibition of Lysosomal and Endosomal Function: As weak bases, CQ and HCQ accumulate in acidic intracellular compartments like lysosomes and endosomes.[2] This accumulation raises the intra-organellar pH, leading to the inhibition of pH-dependent enzymes and processes.[6]
-
Interference with Antigen Presentation: The elevation of lysosomal pH impairs the activity of acidic hydrolases required for processing antigens. This disrupts the loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules in antigen-presenting cells (APCs), thereby reducing the activation of autoreactive CD4+ T cells.[4]
-
Inhibition of Toll-Like Receptor (TLR) Signaling: CQ and HCQ are known to inhibit endosomal TLRs, such as TLR3, TLR7, TLR8, and TLR9, which are crucial sensors of nucleic acids that can trigger autoimmune responses.[3][7][8] By preventing TLR activation, they reduce the production of pro-inflammatory cytokines and type I interferons.[2][3]
-
Modulation of Cytokine Production: These drugs can suppress the production and release of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-6, from monocytes and macrophages.[4][9][10]
-
Autophagy Inhibition: By raising lysosomal pH, CQ and HCQ interfere with the fusion of autophagosomes and lysosomes, a critical final step in the autophagy pathway.[2][4][11] Dysregulated autophagy is implicated in the pathogenesis of several autoimmune diseases.
-
T Cell Modulation: CQ has been shown to directly inhibit the activation of CD4+ T cells by reducing the phosphorylation of c-JUN, a component of the AP-1 transcription factor, through the inhibition of JNK catalytic activity.[12] HCQ treatment is also associated with decreased T cell activation and cytokine production.[13][14]
Data Presentation: Quantitative Effects of Chloroquine and Hydroxychloroquine
The following tables summarize key quantitative data on the immunomodulatory effects of CQ and HCQ from in vitro and ex vivo studies.
Table 1: Inhibition of Cytokine and Inflammatory Mediator Production
| Compound | Model System | Stimulus | Concentration | Effect | Citation |
| Chloroquine | Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 76% inhibition of TNF-α release | [1][15] |
| Chloroquine | Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 68% inhibition of IL-6 release | [1][15] |
| Chloroquine | Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 72% inhibition of CCL2 release | [1][15] |
| Chloroquine | Human Lung Explants | Lipopolysaccharide (LPS) | 100 µM | 67% inhibition of CCL3 release | [1][15] |
| Hydroxychloroquine | Human Monocytic Cell Line (THP1) | dsDNA Transfection | IC50: 25 μM | Dose-dependent decrease in IFN-β expression | [12] |
Table 2: Effects on Immune Cell Activation and Function
| Compound | Model System | Assay | Concentration | Effect | Citation |
| Chloroquine | Human Embryonic Kidney 293 (HEK293) cells | TLR9 Activation | ≤2.5 µM | Dose-dependent inhibition of CpG-ODN binding to TLR9 | [16] |
| Chloroquine | Human Peripheral Blood Mononuclear Cells (PBMCs) | T Cell Proliferation | 10 - 30 µM | Dose-dependent inhibition of CD4+ & CD8+ T cell proliferation | [17] |
| Hydroxychloroquine | Healthy Human Donors (ex vivo) | T Cell Activation (Flow Cytometry) | 200mg daily for 6 weeks | Decrease in CD4+CD161- expressing CD69 (p=0.004) | [13][14] |
| Hydroxychloroquine | Healthy Human Donors (ex vivo) | T Cell Activation (Flow Cytometry) | 200mg daily for 6 weeks | Decrease in CD8+CCR5+ T cells (p=0.003) | [13][14][18] |
Experimental Protocols
The following are representative protocols for investigating the immunomodulatory effects of Chloroquine/Hydroxychloroquine.
Protocol 1: T Cell Proliferation Assay using Flow Cytometry
Objective: To assess the dose-dependent effect of Chloroquine on the proliferation of primary human T cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors.
-
Chloroquine Phosphate (reconstituted in sterile dH₂O to a 50 mM stock).[19]
-
Cell Proliferation Dye (e.g., CellTrace™ Violet).
-
T cell activation beads (e.g., anti-CD3/CD28 Dynabeads).
-
Complete RPMI-1640 medium.
-
Fluorescently conjugated antibodies: anti-CD3, anti-CD4, anti-CD8.
-
Viability dye (e.g., 7-AAD).
-
96-well U-bottom plate.
-
Flow cytometer.
Methodology:
-
PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Cell Labeling: Resuspend 1x10⁷ PBMCs/mL in PBS and add the cell proliferation dye according to the manufacturer's instructions. Incubate, then quench the staining and wash the cells twice with complete medium.
-
Cell Plating: Resuspend labeled PBMCs at 1x10⁶ cells/mL in complete medium. Plate 100 µL of cell suspension per well in a 96-well plate.
-
Drug Treatment: Prepare serial dilutions of Chloroquine in complete medium. Add 50 µL of the Chloroquine dilutions to the respective wells to achieve final concentrations of 1, 3, 10, and 30 µM.[17] Include a vehicle control (medium only).
-
T Cell Stimulation: Add anti-CD3/CD28 beads to the designated wells at a bead-to-cell ratio of 1:1. Include an unstimulated control well (no beads).
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Staining and Acquisition:
-
Harvest the cells and transfer to FACS tubes.
-
Wash the cells with FACS buffer (PBS + 2% FBS).
-
Stain with fluorescently conjugated antibodies against CD3, CD4, and CD8 for 30 minutes at 4°C in the dark.
-
Wash the cells again.
-
Resuspend cells in FACS buffer containing a viability dye (e.g., 7-AAD).
-
Acquire data on a flow cytometer.
-
-
Data Analysis: Gate on live, single CD3+ lymphocytes. Within this population, further gate on CD4+ and CD8+ T cells. Analyze the dilution of the proliferation dye to quantify the percentage of divided cells in each condition.
Protocol 2: Cytokine Release Assay from LPS-Stimulated Monocytes
Objective: To measure the inhibitory effect of Chloroquine on the release of pro-inflammatory cytokines from human monocytes.
Materials:
-
Human monocytic cell line (e.g., THP-1) or primary human monocytes.
-
Chloroquine Phosphate.
-
Lipopolysaccharide (LPS).
-
Complete RPMI-1640 medium.
-
24-well tissue culture plate.
-
ELISA kits for TNF-α and IL-6.
-
Cell viability assay kit (e.g., LDH cytotoxicity assay).
Methodology:
-
Cell Culture: Culture THP-1 cells according to standard protocols. If using primary monocytes, isolate them from PBMCs by adherence or magnetic sorting.
-
Cell Plating: Seed 5x10⁵ cells per well in a 24-well plate and allow them to adhere/rest overnight.
-
Pre-treatment: Treat the cells with varying concentrations of Chloroquine (e.g., 10 µM, 50 µM, 100 µM) for 2 hours before stimulation.[15] Include a vehicle control.
-
Stimulation: Add LPS to the wells at a final concentration of 100 ng/mL. Include an unstimulated control (no LPS).
-
Incubation: Culture the cells for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant. Store at -80°C until analysis.
-
Cytokine Quantification: Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercial ELISA kits, following the manufacturer's instructions.
-
Viability Assessment: Assess the cytotoxicity of Chloroquine at the tested concentrations by measuring LDH release in the supernatant or by using another cell viability assay on the remaining cells to ensure the observed effects are not due to cell death.
Protocol 3: Quantitative Analysis using this compound
Objective: To accurately quantify Chloroquine concentration in plasma samples from a pharmacokinetic study using LC-MS/MS.
Methodology:
-
Sample Preparation:
-
Thaw plasma samples.
-
To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Perform protein precipitation by adding 300 µL of acetonitrile. Vortex vigorously. . Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatographic Separation: Use a suitable C18 column to separate Chloroquine and this compound from other plasma components.
-
Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for Chloroquine.
-
Simultaneously monitor the specific precursor-to-product ion transition for this compound.
-
-
-
Quantification:
-
Generate a calibration curve by spiking known concentrations of Chloroquine into blank plasma and processing as described above.
-
Calculate the peak area ratio of Chloroquine to the internal standard (this compound).
-
Plot the peak area ratio against the known concentrations to create the calibration curve.
-
Determine the concentration of Chloroquine in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
References
- 1. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine and hydroxychloroquine: Immunomodulatory effects in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The role of Chloroquine and Hydroxychloroquine in Immune Regulation and Diseases. | Semantic Scholar [semanticscholar.org]
- 7. Chloroquine and inhibition of Toll-like receptor 9 protect from sepsis-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Elucidating the Pivotal Immunomodulatory and Anti-Inflammatory Potentials of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chloroquine inhibits production of TNF-alpha, IL-1beta and IL-6 from lipopolysaccharide-stimulated human monocytes/macrophages by different modes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aimmuno.com [aimmuno.com]
- 12. Immunomodulatory Effects of Hydroxychloroquine and Chloroquine in Viral Infections and Their Potential Application in Retinal Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hydroxychloroquine reduces T cells activation recall antigen responses [pubmed.ncbi.nlm.nih.gov]
- 14. Hydroxychloroquine reduces T cells activation recall antigen responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Chloroquine Inhibits the Release of Inflammatory Cytokines by Human Lung Explants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scienceopen.com [scienceopen.com]
- 17. Chloroquine’s Effect on T cell Proliferation - ATC Abstracts [atcmeetingabstracts.com]
- 18. Hydroxychloroquine reduces T cells activation recall antigen responses | PLOS One [journals.plos.org]
- 19. Chloroquine | COVID-19 Research | Cell Signaling Technology [cellsignal.com]
The Role of Cletoquine-d4 in Antimalarial Drug Metabolism Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the use of Cletoquine-d4 (desethylhydroxychloroquine-d4), a deuterated analog of Cletoquine, in the context of antimalarial drug metabolism studies. The primary application of Cletoquine-d4 is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its non-deuterated counterpart, Cletoquine, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction to Cletoquine and the Role of Deuteration
Cletoquine, also known as desethylhydroxychloroquine, is an active metabolite of the widely used antimalarial and autoimmune disease-modifying drug, hydroxychloroquine.[1][2] The metabolism of hydroxychloroquine to Cletoquine is primarily mediated by cytochrome P450 enzymes, including CYP2D6, CYP3A4, CYP3A5, and CYP2C8, in the liver.[2] Understanding the pharmacokinetic profile of Cletoquine is crucial for assessing the overall efficacy and safety of hydroxychloroquine therapy.
Deuterium-labeled compounds, such as Cletoquine-d4, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The substitution of hydrogen atoms with their heavier isotope, deuterium, results in a molecule with nearly identical chemical properties but a distinct mass. This mass difference allows for its use as an ideal internal standard in mass spectrometry-based bioanalysis. The co-elution of the analyte and its deuterated internal standard helps to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in quantitative analyses.[3]
While deuteration can sometimes alter the metabolic rate of a drug due to the kinetic isotope effect (KIE), the predominant and well-documented role of Cletoquine-d4 in the literature is as an internal standard for bioanalytical assays.
Metabolic Pathway of Hydroxychloroquine
The metabolic conversion of hydroxychloroquine involves N-dealkylation processes, leading to the formation of several metabolites, with Cletoquine being a major active metabolite.
References
Troubleshooting & Optimization
Troubleshooting Cletoquine-d4-1 signal suppression in mass spectrometry
Welcome to the technical support center for Cletoquine-d4-1 analysis via mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly signal suppression, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our assays?
A1: this compound is the deuterated stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of Cletoquine. As a SIL-IS, it is chemically identical to the analyte but has a different mass due to the incorporation of four deuterium atoms. It is added to samples at a known concentration to correct for variability in sample preparation and to compensate for matrix effects, such as ion suppression, during LC-MS/MS analysis.[1]
Q2: I am observing a significant drop in the this compound signal, but the analyte signal seems less affected. What could be the cause?
A2: This issue, while counterintuitive, can occur due to slight differences in the chromatographic retention times between the analyte and its deuterated internal standard.[2] This "deuterium isotope effect" can cause the internal standard to co-elute with a different set of matrix components than the analyte, leading to differential ion suppression.[3] If this compound elutes in a region of high concentration of interfering compounds, its signal can be suppressed more than the analyte's.[2]
Q3: What are the most common sources of signal suppression in bioanalytical samples like plasma or serum?
A3: The most common source of signal suppression in bioanalysis is the "matrix effect."[1][4] This is caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte and internal standard in the mass spectrometer's ion source.[5][6] Phospholipids are notoriously problematic components of plasma and serum that are a major cause of ion suppression.[7][8] Other sources can include salts, detergents, and co-administered drugs.[3][5]
Troubleshooting Signal Suppression
Problem: My this compound signal is low, inconsistent, or completely suppressed.
This section provides a systematic approach to troubleshooting and resolving signal suppression. The core of the issue lies in managing the "matrix effect." The troubleshooting workflow can be visualized as follows:
Caption: A systematic workflow for troubleshooting signal suppression.
Step 1: Evaluate and Optimize Sample Preparation
The most effective way to combat matrix effects is to remove the interfering components before the sample is injected into the LC-MS system.[1][9] Different sample preparation techniques offer varying levels of cleanliness.
Q4: Which sample preparation method is best for reducing matrix effects for this compound analysis?
A4: The choice depends on the required throughput and the complexity of the matrix. While Protein Precipitation (PPT) is fast, it is often the least effective at removing phospholipids and other interferences.[10][11] Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) provide much cleaner extracts.[5][10] Specialized techniques like HybridSPE also show excellent results in phospholipid removal.[8]
Data Presentation: Comparison of Sample Preparation Techniques
The following table summarizes the effectiveness of common sample preparation methods in reducing matrix effects and improving analyte recovery.
| Sample Preparation Method | Relative Cleanliness | Phospholipid Removal | Analyte Recovery | Throughput |
| Protein Precipitation (PPT) | Low | Poor[7][10] | Good | High |
| Liquid-Liquid Extraction (LLE) | Medium-High | Good[9] | Variable, low for polar analytes[10] | Medium |
| Solid-Phase Extraction (SPE) | High | Excellent[10] | Good-Excellent | Low-Medium |
| HybridSPE-Phospholipid | Very High | Excellent[8] | Excellent | High |
Experimental Protocol: Phospholipid Removal using a Generic SPE Protocol
This protocol is a general guideline for removing phospholipids from plasma samples using a mixed-mode SPE plate.
-
Conditioning: Condition the SPE plate wells with 1 mL of methanol, followed by 1 mL of water. Do not allow the sorbent to dry.
-
Loading: Mix 100 µL of plasma sample with 20 µL of this compound internal standard solution. Add 200 µL of 4% phosphoric acid in water. Load the entire mixture onto the conditioned SPE plate.
-
Washing (Step 1): Wash the sorbent with 1 mL of 0.1% formic acid in water to remove salts and polar interferences.
-
Washing (Step 2): Wash the sorbent with 1 mL of 20% methanol in water to remove remaining polar interferences.
-
Elution: Elute Cletoquine and this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Step 2: Optimize Chromatographic Conditions
If sample preparation is not sufficient, optimizing the LC separation is the next critical step. The goal is to chromatographically separate this compound from the region where matrix components elute.[4]
Q5: How can I modify my LC method to move this compound away from interfering peaks?
A5: Several strategies can be employed:
-
Adjust the Gradient: Make the initial gradient shallower to increase the retention of this compound, moving it away from early-eluting interferences like phospholipids.
-
Change Mobile Phase pH: Altering the pH of the aqueous mobile phase can change the retention time of basic or acidic analytes relative to phospholipids.[10]
-
Use a Different Column: Switching to a column with a different stationary phase chemistry, such as HILIC for polar compounds or a column with a different bonded phase (e.g., F5), can provide a different selectivity and resolve the analyte from interferences.[12] The use of UPLC/UHPLC systems can also improve resolution.[10]
Caption: The goal of chromatographic optimization is separation.
Step 3: Modify Mass Spectrometer Source Conditions
Adjusting the ion source parameters can sometimes mitigate suppression, although it is generally less effective than sample cleanup or chromatography.
Q6: Can changes to the ESI source settings help reduce signal suppression?
A6: Yes, to some extent. For example, reducing the electrospray flow rate can sometimes make the ionization process more robust and tolerant to matrix components.[4] Optimizing nebulizer gas flow, auxiliary gas flow, and source temperature can also have a minor impact on the degree of ion suppression.[5] Regularly tuning and calibrating the mass spectrometer is crucial for ensuring optimal performance.[5]
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. nebiolab.com [nebiolab.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradient for Separation of Cletoquine and its Metabolites
Welcome to the technical support center for the chromatographic separation of Cletoquine and its related metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their liquid chromatography (LC) methods.
Frequently Asked Questions (FAQs)
Q1: What is Cletoquine and what are its major metabolites?
A1: Cletoquine is also known as monodesethylhydroxychloroquine (DHCQ). It is a major active metabolite of the drug hydroxychloroquine (HCQ).[1][2] The other primary metabolite often analyzed alongside Cletoquine is desethylchloroquine (DCQ).[1][2]
Q2: What are the common challenges in the LC separation of Cletoquine and its metabolites?
A2: Due to their chemical structures, which include a basic quinoline ring, Cletoquine and its related compounds can exhibit poor peak shape (tailing) on reversed-phase columns. Other challenges include achieving adequate resolution between the parent drug (hydroxychloroquine) and its metabolites, as well as ensuring sufficient sensitivity for quantification in biological matrices.
Q3: Which type of LC column is most suitable for this separation?
A3: Reversed-phase columns are commonly used. C18 columns are a popular choice, but phenyl--based columns have also been shown to provide good selectivity for these aromatic compounds.[1][2] The choice of stationary phase will depend on the specific requirements of the separation.
Q4: What mobile phase composition is typically recommended?
A4: A mixture of an organic solvent (typically acetonitrile or methanol) and an aqueous buffer is used. The aqueous phase is often acidified with formic acid (e.g., 0.1%) to improve peak shape by protonating the amine groups on the analytes.[1][3]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the separation of Cletoquine and its metabolites.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing) | Secondary interactions between the basic analytes and residual silanols on the silica-based column packing. | - Add a small amount of a competing base, like triethylamine (TEA), to the mobile phase (use with caution as it can suppress MS signal). - Use a column with a highly inert packing material or an end-capped column. - Lower the pH of the mobile phase with formic or acetic acid to ensure the analytes are fully protonated. |
| Poor Resolution Between Analytes | Inadequate separation efficiency or selectivity of the LC method. | - Optimize the gradient profile: try a shallower gradient or a multi-step gradient. - Change the organic modifier in the mobile phase (e.g., switch from acetonitrile to methanol or vice versa) to alter selectivity. - Evaluate a different column chemistry (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl (PFP) phase). |
| Low Signal Intensity / Poor Sensitivity | Suboptimal ionization in the mass spectrometer or significant matrix effects from the sample. | - Ensure the mobile phase pH is conducive to efficient ionization in the MS source (typically acidic for positive ion mode). - Optimize MS parameters such as spray voltage, gas flows, and collision energies. - Improve sample preparation to remove interfering matrix components. Consider solid-phase extraction (SPE) for cleaner samples.[4] |
| High Backpressure | Blockage in the LC system, often at the column inlet frit or guard column. | - Filter all samples and mobile phases before use. - Use a guard column to protect the analytical column from particulates. - If pressure is still high, reverse-flush the column (if permitted by the manufacturer) or replace the column frit. |
| Baseline Noise or Drift | Contaminated mobile phase, detector issues, or column bleed. | - Use high-purity solvents and freshly prepared mobile phases. - Purge the pump to remove any air bubbles. - If using a mass spectrometer, ensure it is properly calibrated and the source is clean. |
Experimental Protocols
Below are detailed methodologies for common experiments related to the analysis of Cletoquine and its metabolites.
Protocol 1: LC-MS/MS Analysis of Cletoquine (DHCQ) and Related Compounds in Plasma
This protocol is adapted from established methods for hydroxychloroquine and its metabolites.[1]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 5% B
-
6.1-8 min: 5% B (Re-equilibration)
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
3. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: To be determined by infusing pure standards of Cletoquine (DHCQ), DCQ, and the internal standard.
Quantitative Data Summary
The following table summarizes typical LC-MS/MS parameters for the analysis of hydroxychloroquine and its metabolites, which include Cletoquine (DHCQ).
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Hydroxychloroquine (HCQ) | 336.2 | 247.1 | 25 |
| Cletoquine (DHCQ) | 308.2 | 221.1 | 28 |
| Desethylchloroquine (DCQ) | 292.2 | 179.1 | 30 |
Note: These values are illustrative and should be optimized for your specific instrument.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of Cletoquine.
Caption: A logical workflow for troubleshooting common LC separation issues.
References
- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. unitedchem.com [unitedchem.com]
Resolving Matrix Effects in Cletoquine-d4-1 Quantification: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address matrix effects in the quantification of Cletoquine-d4-1.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound quantification?
A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, the "matrix" refers to all the components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include proteins, lipids, salts, and metabolites.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[2] This interference can significantly impact the accuracy, precision, and sensitivity of the quantification, leading to erroneous results.[2][3]
Q2: My signal for this compound is lower than expected. Could this be due to matrix effects?
A2: Yes, a lower-than-expected signal is a common manifestation of matrix effects, specifically ion suppression.[1] This happens when co-eluting compounds from the sample matrix compete with this compound for ionization, reducing the number of analyte ions that reach the detector.[1] Phospholipids are a major contributor to matrix-induced ionization suppression in biological samples like plasma and serum.[4]
Q3: How can I confirm that matrix effects are impacting my assay?
A3: Two common methods to assess matrix effects are the post-column infusion test and the post-extraction spike method. The post-column infusion method provides a qualitative assessment by infusing a constant flow of the analyte and observing any signal suppression or enhancement when a blank matrix extract is injected.[5][6] The post-extraction spike method offers a quantitative assessment by comparing the analyte's response in a spiked blank matrix extract to its response in a neat solution.[5][7]
Q4: Will using a deuterated internal standard like this compound completely eliminate matrix effects?
A4: While a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard for compensating for matrix effects, it may not completely eliminate them.[7] The underlying principle is that the SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement.[1] This allows for accurate quantification based on the ratio of the analyte to the internal standard. However, significant ion suppression can still lead to a loss of sensitivity for both the analyte and the internal standard.[7]
Q5: What are the most effective strategies to minimize matrix effects?
A5: The most effective strategies involve a combination of optimized sample preparation, chromatographic separation, and appropriate use of internal standards.[8][9] Improving sample cleanup to remove interfering matrix components is a crucial first step.[7][8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor reproducibility of results | Inconsistent matrix effects between samples. | - Optimize Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) instead of simple protein precipitation.[7] - Use a Stable Isotope-Labeled Internal Standard: Ensure this compound is used consistently across all samples, calibrators, and quality controls. |
| Low signal intensity (ion suppression) | Co-elution of matrix components, particularly phospholipids. | - Improve Chromatographic Separation: Modify the LC gradient to better separate this compound from interfering peaks. A slower washout gradient can help remove strongly retained compounds.[1] - Advanced Sample Cleanup: Use specialized SPE cartridges designed for phospholipid removal.[10] |
| High signal intensity (ion enhancement) | Co-eluting compounds enhancing the ionization of this compound. | - Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[11] - Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent enhancement.[1] |
| Inaccurate quantification despite using an internal standard | The internal standard does not adequately track the analyte's behavior due to differential matrix effects. | - Evaluate Different Sample Preparation Techniques: Test protein precipitation, LLE, and various SPE sorbents to find the method that provides the cleanest extract and minimizes differential effects. - Re-evaluate Chromatographic Conditions: Ensure that the analyte and internal standard are co-eluting perfectly. |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
A simple and rapid method for sample cleanup.
-
To 50 µL of whole blood, plasma, or serum sample, add 200 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard, this compound.
-
Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
Protocol 2: Supported Liquid Extraction (SLE)
Offers a cleaner extract compared to protein precipitation.
-
Aliquot 100 µL of plasma into a 96-well plate.
-
Add 350 µL of 0.5 M ammonium hydroxide containing the internal standard, this compound.[1]
-
Mix and centrifuge briefly.
-
Transfer 200 µL of the mixture to a supported liquid extraction plate.
-
Allow the sample to absorb for 5 minutes.
-
Elute the analytes with an appropriate organic solvent (e.g., dichloromethane or methyl tert-butyl ether).
-
Evaporate the eluent to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.[1]
Protocol 3: Solid-Phase Extraction (SPE)
Provides the most thorough sample cleanup and can be tailored to the analyte's properties.
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange) with methanol followed by water.
-
Load the pre-treated sample (e.g., diluted plasma) onto the cartridge.
-
Wash the cartridge with a weak solvent (e.g., 0.1% formic acid in water) to remove polar interferences.
-
Wash with a stronger solvent (e.g., methanol) to remove less polar interferences like phospholipids.
-
Elute this compound and the internal standard with an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).
-
Evaporate the eluate to dryness.
-
Reconstitute in the mobile phase for analysis.
Quantitative Data Summary
The following tables summarize recovery and matrix effect data from a study on Chloroquine, a close structural analog of Cletoquine, which can serve as a reference for expected performance with different sample preparation methods.
Table 1: Absolute Recovery, Process Efficiency, and Matrix Effect of Chloroquine in Human Whole Blood, Plasma, and Dried Blood Spots (DBS)
| Matrix | Analyte | Concentration (ng/mL) | Absolute Recovery (%) | Process Efficiency (%) | Matrix Factor | Normalized Matrix Factor (Analyte/IS) |
| Whole Blood | Chloroquine | 7.56 | 102 | 97.3 | 0.959 | 1.01 |
| 75.6 | 93.3 | 91.0 | 0.975 | 1.01 | ||
| 756 | 96.5 | 93.9 | 0.973 | 1.01 | ||
| Plasma | Chloroquine | 5.68 | 69.1 | 68.7 | 0.994 | 1.01 |
| 56.8 | 79.8 | 77.2 | 0.967 | 1.00 | ||
| 568 | 79.5 | 78.4 | 0.986 | 1.00 | ||
| DBS | Chloroquine | 4.81 | 56.0 | 54.1 | 0.966 | 1.00 |
| 48.1 | 63.8 | 60.1 | 0.942 | 1.00 | ||
| 481 | 62.9 | 60.6 | 0.963 | 1.00 |
Data adapted from Kaewkhao et al., Bioanalysis, 2019.[1]
Visualizations
Caption: General workflow for bioanalytical quantification of this compound.
Caption: Troubleshooting flowchart for matrix effect issues in this compound analysis.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. eijppr.com [eijppr.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of hydroxychloroquine in blood from SLE patients using LC-HRMS-evaluation of whole blood, plasma, and serum as sample matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation and subsequent minimization of matrix effects caused by phospholipids in LC-MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Cletoquine-d4-1 Analysis in HPLC
Disclaimer: Information on "Cletoquine-d4-1" is not publicly available. This guide provides general strategies for improving peak shape and resolution for compounds of a similar nature in HPLC, particularly focusing on deuterated small molecules. The principles and troubleshooting steps outlined below are broadly applicable in reversed-phase HPLC.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front, is a common issue in HPLC.[1][2][3] For a compound like this compound, which may have basic functional groups, the primary cause is often secondary interactions between the analyte and the stationary phase.[1][4]
-
Silanol Interactions: The most frequent cause is the interaction of basic analytes with acidic residual silanol groups on the silica-based column packing.[1][2][4][5] These interactions create a secondary retention mechanism, leading to a tailing peak.
-
Mobile Phase pH: If the mobile phase pH is close to the pKa of your compound, both ionized and non-ionized forms may exist, leading to peak distortion.[5][6][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak tailing.[2][8]
-
Column Contamination or Degradation: Accumulation of contaminants on the column inlet or degradation of the stationary phase can also result in poor peak shape.[2][9]
Q2: My this compound peak is fronting. What are the likely causes?
Peak fronting, where the first half of the peak is broader, is less common than tailing but can still occur.
-
Sample Overload: Injecting a sample that is too concentrated can lead to peak fronting.[8][10]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel through the beginning of the column too quickly, resulting in a fronting peak.[10][11]
-
Column Collapse: Physical damage to the column bed, though rare, can lead to peak fronting.[12]
Q3: I am seeing a slight shift in retention time for this compound compared to its non-deuterated analog. Is this normal?
Yes, this is a known phenomenon called the "deuterium isotope effect" in chromatography.[13] Deuterated compounds often elute slightly earlier than their non-deuterated counterparts in reversed-phase HPLC because the C-D bond is slightly less polar than the C-H bond, which can reduce interaction with the stationary phase.[14] The magnitude of the shift depends on the number and position of the deuterium atoms.[13]
Q4: How can I improve the resolution between this compound and other analytes?
Poor resolution, where two peaks are not well-separated, can be addressed by several strategies:
-
Optimize Mobile Phase Composition: Adjusting the ratio of your organic solvent to the aqueous phase can significantly impact selectivity.[9][15]
-
Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter selectivity due to different solvent properties.
-
Adjust pH: For ionizable compounds, modifying the mobile phase pH can dramatically change retention times and improve separation.[6][16][17]
-
Select a Different Column: Using a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) can provide different selectivity.[18][19][20] Longer columns or columns with smaller particle sizes generally offer higher efficiency and better resolution.[18][21][22][23]
-
Lower the Flow Rate: In many cases, reducing the flow rate can improve peak resolution.[21]
Troubleshooting Guides
Issue 1: Peak Tailing
| Potential Cause | Troubleshooting Steps |
| Secondary Silanol Interactions | 1. Lower Mobile Phase pH: Add a small amount of an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%). This will protonate the silanol groups, reducing their interaction with basic analytes.[4] 2. Use a Modern, End-Capped Column: Employ a high-purity silica column that is well end-capped to minimize the number of available silanol groups.[4][5] 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can mask the silanol groups.[1] |
| Inappropriate Mobile Phase pH | 1. Adjust pH Away from pKa: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound to ensure it is in a single ionic state.[6][7] 2. Use a Buffer: If you need to work at a specific pH, use a buffer to maintain a stable pH throughout the analysis.[5][6] |
| Column Overload | 1. Reduce Injection Volume: Inject a smaller volume of your sample.[8] 2. Dilute the Sample: Decrease the concentration of your sample.[2][8] |
| Column Contamination/Void | 1. Flush the Column: Flush the column with a strong solvent to remove any contaminants.[9] 2. Use a Guard Column: A guard column can protect the analytical column from strongly retained impurities.[8] 3. Replace the Column: If the problem persists after flushing, the column may be permanently damaged and need replacement.[24] |
Issue 2: Peak Fronting
| Potential Cause | Troubleshooting Steps |
| Sample Overload (Concentration) | 1. Dilute the Sample: Reduce the concentration of the sample being injected.[10][11] |
| Incompatible Sample Solvent | 1. Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase. 2. Use a Weaker Solvent: If the sample must be dissolved in a different solvent, ensure it is weaker (more aqueous in reversed-phase) than the mobile phase.[2] |
| Column Damage (Collapse) | 1. Replace the Column: This type of damage is irreversible, and the column will need to be replaced.[12] |
Issue 3: Poor Resolution
| Parameter | Effect on Resolution |
| Mobile Phase Strength | Decreasing the amount of organic solvent (making the mobile phase weaker) generally increases retention and can improve resolution, but also increases run time. |
| Mobile Phase pH | Adjusting the pH can significantly alter the retention of ionizable compounds, providing a powerful tool for changing selectivity and improving resolution.[6][16][17][25] |
| Column Stationary Phase | Different stationary phases (C18, C8, Phenyl, etc.) offer different selectivities. If resolution is poor on a C18, trying a different phase may help.[18][20] |
| Column Dimensions | A longer column or a column with smaller particles will provide more theoretical plates and thus higher efficiency, leading to better resolution.[18][21][22][23] |
| Temperature | Increasing the column temperature can sometimes improve peak shape and efficiency, but it can also change selectivity.[21][26] |
| Flow Rate | Lowering the flow rate generally increases efficiency and can improve resolution for closely eluting peaks.[21][26] |
Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment for a Basic Analyte
-
Initial Conditions: Start with a mobile phase of acetonitrile and water.
-
Acidic Modifier: Prepare a 0.1% (v/v) solution of formic acid in both the water (Solvent A) and acetonitrile (Solvent B). This will bring the mobile phase pH to approximately 2.7.
-
Analysis: Run your sample under the desired gradient conditions with the acidified mobile phase. This should protonate your basic analyte and the column's residual silanol groups, leading to a sharper peak.
-
Alternative Modifiers: If peak shape is still not optimal, you can try other modifiers like 0.1% trifluoroacetic acid (TFA) for even stronger ion suppression, or ammonium formate/acetate buffers if a higher pH is required.
Protocol 2: Column Selection and Evaluation
-
Standard Column: Begin with a standard, high-quality, end-capped C18 column (e.g., 100 mm length, 2.1 mm ID, 1.8 µm particle size).
-
Alternative Selectivity: If resolution is an issue, switch to a column with a different stationary phase. A good alternative for compounds with aromatic rings is a phenyl-hexyl column.
-
Higher Efficiency: To improve resolution without changing selectivity, consider a longer column (e.g., 150 mm) or a column with a smaller particle size (if your HPLC system can handle the backpressure).[22][23]
-
Systematic Evaluation: When testing different columns, keep the mobile phase and other method parameters constant to directly compare the performance of the columns.
Visualizations
Caption: A general workflow for troubleshooting common HPLC issues.
Caption: Effect of mobile phase pH on interactions leading to peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 3. uhplcs.com [uhplcs.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. chromtech.com [chromtech.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. pharmaguru.co [pharmaguru.co]
- 9. uhplcs.com [uhplcs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 16. moravek.com [moravek.com]
- 17. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 18. Choosing the Right HPLC Column: A Complete Guide | Phenomenex [phenomenex.com]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. Selection Guide for HPLC Columns - Hawach [hawachhplccolumn.com]
- 21. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 22. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 23. auroraprosci.com [auroraprosci.com]
- 24. Solving Common Errors in HPLC [omegascientific.com.sg]
- 25. agilent.com [agilent.com]
- 26. researchgate.net [researchgate.net]
Calibration curve issues with Cletoquine-d4-1 internal standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Cletoquine-d4-1 as an internal standard in calibration curves for bioanalytical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
A1: this compound, also known as desethylhydroxychloroquine-d4 (DHCQ-d4), is a stable isotope-labeled (SIL) version of Cletoquine. It is used as an internal standard (IS) in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays. Because its chemical and physical properties are nearly identical to the unlabeled analyte (Cletoquine), it can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.
Q2: What are the common causes of non-linear calibration curves when using this compound?
A2: Non-linear calibration curves, even with a SIL internal standard, can arise from several factors:
-
Cross-signal contribution: Natural isotopes of the analyte can interfere with the signal of the deuterated internal standard, especially at high analyte concentrations.[1][2][3]
-
Ionization saturation: At high concentrations, the analyte and internal standard can compete for ionization in the mass spectrometer's source, leading to a non-linear response.[4]
-
Detector saturation: The mass spectrometer detector can become saturated at very high signal intensities.
-
Inappropriate internal standard concentration: An IS concentration that is too high or too low relative to the analyte can lead to non-linearity.[1]
Q3: My this compound peak area is decreasing across my calibration curve. What could be the cause?
A3: A decreasing internal standard peak area with increasing analyte concentration is a common observation and is often due to ion suppression or competition in the mass spectrometer's ion source.[5][6] As the concentration of the unlabeled analyte increases, it competes with the deuterated internal standard for ionization, leading to a reduction in the internal standard's signal. While the ratio of analyte to internal standard should remain constant, significant suppression can impact the assay's sensitivity and linearity.
Q4: Can this compound and the unlabeled Cletoquine have different retention times?
A4: Yes, a slight shift in retention time between a deuterated internal standard and the unlabeled analyte is a known phenomenon called the "isotope effect". This can be more pronounced with a higher number of deuterium atoms. If the retention time shift is significant, the analyte and internal standard may experience different matrix effects as they elute from the chromatography column at different times, potentially compromising the accuracy of the results.[7]
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter during your experiments.
Issue 1: Non-Linear Calibration Curve
Symptoms:
-
The calibration curve does not fit a linear regression model (r² < 0.99).
-
The curve may appear quadratic or sigmoidal.
-
Back-calculated concentrations of calibrants deviate significantly from the nominal values.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Cross-Signal Contribution | 1. Check for Isotopic Overlap: Analyze the mass spectra of a high-concentration analyte standard to see if any of its natural isotopes contribute to the m/z of the this compound internal standard.[1][2] 2. Select a Different MRM Transition: If interference is observed, select a different, less abundant, but specific, product ion for the internal standard that is free from interference.[8] |
| Ion Source/Detector Saturation | 1. Dilute High-Concentration Samples: If non-linearity is observed at the upper end of the curve, dilute the upper-level calibrants and high-concentration QC samples. 2. Optimize IS Concentration: Re-evaluate the concentration of the internal standard. It should be high enough to provide a robust signal but not so high that it contributes to saturation. A common practice is to use an IS concentration similar to the mid-point of the calibration curve. 3. Use a Quadratic Fit: If the non-linearity is reproducible and well-characterized, a quadratic regression model with appropriate weighting (e.g., 1/x or 1/x²) may be acceptable, provided it meets validation criteria.[4][9] |
| Inappropriate Internal Standard Concentration | 1. Evaluate IS Response: The peak area of the internal standard should be consistent across all calibration standards (in the absence of significant ion suppression). 2. Optimize Concentration: Test different concentrations of this compound to find a level that provides a stable response and good linearity for the analyte. |
Issue 2: High Variability in Internal Standard Response
Symptoms:
-
The peak area of this compound is inconsistent across the analytical run, including in calibration standards, QCs, and unknown samples.
-
High coefficient of variation (%CV) for the internal standard area.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Steps |
| Inconsistent Sample Preparation | 1. Review Pipetting Technique: Ensure accurate and consistent pipetting of the internal standard solution into all samples. 2. Check for Incomplete Mixing: Vortex or mix samples thoroughly after adding the internal standard to ensure homogeneity. 3. Evaluate Extraction Efficiency: Inconsistent extraction recovery can lead to variable IS response. Re-validate the sample extraction procedure. |
| Matrix Effects | 1. Perform Post-Column Infusion Experiment: This will help identify regions of ion suppression or enhancement in the chromatogram.[5] 2. Improve Chromatographic Separation: Modify the LC gradient to separate the analyte and internal standard from co-eluting matrix components that may be causing ion suppression. 3. Optimize Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove interfering matrix components.[10] |
| Internal Standard Stability | 1. Verify Stability in Solution: Assess the stability of the this compound stock and working solutions under the storage and handling conditions used. Deuterated compounds can sometimes be prone to back-exchange of deuterium with hydrogen in certain solvents.[11] 2. Prepare Fresh Solutions: If stability is a concern, prepare fresh working solutions of the internal standard more frequently. |
Quantitative Data Summary
The following tables summarize the typical acceptance criteria for bioanalytical method validation based on FDA guidelines. These should be adapted based on specific laboratory SOPs and study requirements.
Table 1: Calibration Curve Acceptance Criteria
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Number of Standards | A minimum of 6 non-zero standards |
| Accuracy of Back-Calculated Concentrations | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Percentage of Acceptable Standards | At least 75% of the calibration standards must meet the accuracy criteria |
Table 2: Quality Control (QC) Sample Acceptance Criteria
| Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal value |
| Precision (%CV) | ≤ 15% |
| Number of QC Levels | At least 3 levels (low, medium, high) |
| Percentage of Acceptable QCs | At least 67% of the total QCs and at least 50% at each concentration level must be within acceptance criteria |
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol describes a general procedure for preparing calibration standards and QC samples in human plasma.
-
Prepare Stock Solutions:
-
Accurately weigh and dissolve Cletoquine and this compound in an appropriate solvent (e.g., methanol or a mixture of acetonitrile and water) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).[12] Store stock solutions at an appropriate temperature (e.g., -20°C or -80°C).
-
-
Prepare Working Solutions:
-
Prepare a series of working solutions of Cletoquine by serially diluting the stock solution with the same solvent. These will be used to spike the calibration standards.
-
Prepare a separate set of working solutions from a different weighing of Cletoquine for the QC samples.
-
Prepare a working solution of this compound at a concentration that will result in a consistent and robust signal when added to the samples (e.g., 50 ng/mL).
-
-
Spike Calibration Standards:
-
Aliquot blank human plasma into a series of tubes.
-
Spike a small volume (e.g., 10 µL) of each Cletoquine working solution into the corresponding plasma tube to create a calibration curve with at least 6 non-zero concentration levels.
-
Also prepare a "zero" standard (blank plasma spiked only with the internal standard) and a "blank" sample (blank plasma with no analyte or internal standard).
-
-
Spike Quality Control Samples:
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking blank plasma with the QC working solutions.
-
Protocol 2: Sample Preparation (Protein Precipitation)
This is a common and straightforward method for sample cleanup.
-
Sample Aliquoting:
-
Aliquot 100 µL of each calibration standard, QC sample, and unknown study sample into a 1.5 mL microcentrifuge tube.
-
-
Internal Standard Addition:
-
Add a precise volume (e.g., 20 µL) of the this compound working solution to each tube (except for the blank sample).
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile to each tube.[13]
-
Vortex each tube for 1 minute to precipitate the plasma proteins.
-
-
Centrifugation:
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation and Reconstitution (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase. This step helps to improve peak shape and sensitivity.
-
-
Injection:
-
Inject an appropriate volume (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Relationship between causes and non-linear calibration curves.
References
- 1. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. waters.com [waters.com]
- 6. waters.com [waters.com]
- 7. myadlm.org [myadlm.org]
- 8. escholarship.org [escholarship.org]
- 9. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. scispace.com [scispace.com]
- 12. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Minimizing ion suppression of Cletoquine-d4-1 in biological matrices
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers minimize ion suppression when analyzing Cletoquine-d4-1 in biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the bioanalysis of this compound, focusing on identifying and mitigating ion suppression.
| Observed Problem | Potential Cause | Recommended Solution |
| Low this compound signal intensity | Ion Suppression: Co-eluting matrix components are interfering with the ionization of this compound. | 1. Improve Sample Preparation: Switch to a more rigorous extraction method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. 2. Optimize Chromatography: Adjust the gradient profile or change the stationary phase to better separate this compound from matrix components. Consider using a smaller particle size column for better resolution. 3. Dilute the Sample: A simple dilution of the sample can sometimes reduce the concentration of interfering components to a level where they no longer cause significant ion suppression. |
| Poor reproducibility of this compound signal | Inconsistent Matrix Effects: Variability in the composition of the biological matrix between samples is leading to different degrees of ion suppression. | 1. Use a Stable Isotope-Labeled Internal Standard: As you are using this compound, ensure it is co-eluting with the analyte of interest. If not, chromatographic conditions need to be optimized. 2. Matrix-Matched Calibrators and QCs: Prepare calibration standards and quality control samples in the same biological matrix as the study samples to compensate for consistent matrix effects. |
| Signal intensity drifts during the analytical run | Contamination Buildup: Accumulation of matrix components in the ion source or on the column is causing a progressive increase in ion suppression. | 1. Implement a Divert Valve: Program the divert valve to send the highly concentrated, early-eluting matrix components to waste, only allowing the analyte of interest to enter the mass spectrometer. 2. Regular Instrument Cleaning: Establish a routine maintenance schedule for cleaning the ion source. |
Frequently Asked Questions (FAQs)
1. What is ion suppression and why is it a concern for this compound analysis?
Ion suppression is a phenomenon in mass spectrometry where the signal of the analyte of interest (this compound) is reduced due to the presence of co-eluting components from the biological matrix. This can lead to inaccurate and unreliable quantification.
2. Which sample preparation technique is best for minimizing ion suppression?
The optimal sample preparation technique depends on the specific matrix and the required sensitivity. Here is a comparison of common methods:
| Technique | Efficiency in Removing Phospholipids | Throughput | Cost per Sample |
| Protein Precipitation (PPT) | Low | High | Low |
| Liquid-Liquid Extraction (LLE) | Medium | Medium | Medium |
| Solid-Phase Extraction (SPE) | High | Low | High |
For applications requiring the highest sensitivity and accuracy, Solid-Phase Extraction (SPE) is generally recommended due to its superior ability to remove interfering matrix components like phospholipids.
3. How can I quickly diagnose if ion suppression is affecting my this compound signal?
A post-column infusion experiment is a common method for diagnosing ion suppression. A solution of this compound is continuously infused into the mass spectrometer after the analytical column while a blank matrix extract is injected. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.
4. Can chromatographic conditions be altered to reduce ion suppression?
Yes, optimizing chromatographic conditions is a powerful way to mitigate ion suppression. By improving the separation of this compound from matrix components, the impact of suppression can be significantly reduced. Consider the following:
-
Gradient Elution: A well-designed gradient can separate the analyte from the bulk of the matrix components.
-
Column Chemistry: Different column chemistries (e.g., C18, Phenyl-Hexyl) can provide different selectivities.
-
Column Dimensions: Using longer columns or columns with smaller particle sizes can increase peak capacity and resolution.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Dilute 100 µL of plasma sample with 200 µL of 4% phosphoric acid in water and load it onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer, followed by 1 mL of methanol.
-
Elution: Elute the this compound with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in 100 µL of the mobile phase.
Visualizations
Caption: Troubleshooting workflow for low this compound signal.
Caption: Solid-Phase Extraction (SPE) protocol workflow.
Stability of Cletoquine-d4-1 in processed samples and autosampler
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Cletoquine-d4 in processed samples and within an autosampler. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: Specific stability data for Cletoquine-d4 is limited. Much of the following guidance is extrapolated from studies on the closely related compound, Chloroquine, and general principles of bioanalytical sample stability.
Frequently Asked Questions (FAQs)
Q1: How stable is Cletoquine-d4 in processed plasma samples during freeze-thaw cycles?
A1: While specific data for Cletoquine-d4 is not available, studies on Chloroquine, a structurally similar compound, indicate good stability through multiple freeze-thaw cycles. One study investigating Chloroquine and its deuterated internal standard (Chloroquine-d4) in whole blood, plasma, and dried blood spots found them to be stable for up to five freeze-thaw cycles when stored at -80°C between cycles.[1] It is reasonable to expect Cletoquine-d4 to exhibit similar stability. However, it is always recommended to minimize the number of freeze-thaw cycles for any analyte.
Q2: What is the recommended short-term storage temperature for processed samples containing Cletoquine-d4?
A2: For short-term storage, such as on a lab bench prior to analysis, maintaining samples at a controlled room temperature (e.g., 22°C) or refrigerated (4°C) is recommended. A study on Chloroquine demonstrated stability in whole blood, plasma, and dried blood spots for up to 48 hours at both room temperature and 4°C.[1]
Q3: What are the optimal conditions for long-term storage of plasma samples containing Cletoquine-d4?
A3: For long-term storage, freezing samples at -80°C is the standard practice to ensure the stability of most analytes, including likely Cletoquine-d4. In a study of Chloroquine, spiked samples were stable for at least one year when stored at -80°C.[1]
Q4: How stable is Cletoquine-d4 in the autosampler?
A4: The stability of an analyte in an autosampler is crucial for the integrity of an analytical run. For Chloroquine, extracted samples ready for injection were found to be stable in the LC autosampler at 4°C for up to 72 hours.[1] It is good practice to maintain the autosampler at a refrigerated temperature (e.g., 4°C) to minimize potential degradation.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Signal Loss or Variability | Analyte degradation due to improper storage or handling. | - Review sample handling and storage procedures. Ensure adherence to recommended temperatures and limit freeze-thaw cycles. - Verify the stability of Cletoquine-d4 under your specific laboratory conditions by performing a stability study. |
| Adsorption to sample tubes or well plates. | - Use low-binding polypropylene tubes and plates. - Evaluate the effect of different tube materials on analyte recovery. | |
| Matrix effects (ion suppression or enhancement). | - Optimize the sample preparation method to effectively remove interfering matrix components. - Use a stable isotope-labeled internal standard like Cletoquine-d4 to compensate for matrix effects.[1] | |
| Appearance of Degradation Peaks | Chemical or enzymatic degradation of the analyte. | - Investigate potential degradation pathways. For Chloroquine, degradation can occur through N-dealkylation.[2][3] - Ensure proper pH and storage conditions to minimize degradation. |
| Contamination. | - Use high-purity solvents and reagents. - Thoroughly clean the LC-MS/MS system between runs. |
Data Presentation
Table 1: Summary of Chloroquine Stability in Human Blood Matrices [1]
| Stability Test | Matrix | Storage Condition | Duration | Result |
| Freeze-Thaw Stability | Whole Blood, Plasma, DBS | -80°C | 5 cycles | Stable |
| Short-Term Stability | Whole Blood, Plasma, DBS | Room Temperature (22°C) | 48 hours | Stable |
| Whole Blood, Plasma, DBS | Refrigerated (4°C) | 48 hours | Stable | |
| Long-Term Stability | Spiked Samples | -80°C | 1 year | Stable |
| Autosampler Stability | Extracted Samples | 4°C | 72 hours | Stable |
DBS: Dried Blood Spot
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment [1]
-
Spike known concentrations of Cletoquine-d4 into the biological matrix (e.g., plasma).
-
Aliquot the spiked samples into separate tubes.
-
Freeze the samples at -80°C for at least 24 hours for the initial freeze cycle.
-
Thaw the samples completely at room temperature. This constitutes one freeze-thaw cycle.
-
For subsequent cycles, freeze the samples for 12-24 hours at -80°C and then thaw at room temperature.
-
After the desired number of cycles (e.g., 1, 3, and 5), process the samples and analyze them by LC-MS/MS.
-
Compare the analyte concentrations to a control set of samples that have not undergone freeze-thaw cycles.
Protocol 2: Autosampler Stability Assessment [1]
-
Process a set of spiked samples according to the established extraction procedure.
-
Reconstitute the final extract in the injection solvent.
-
Place the samples in the autosampler set to a specific temperature (e.g., 4°C).
-
Inject and analyze the samples at various time points (e.g., 0, 24, 48, and 72 hours).
-
Compare the peak areas or calculated concentrations over time to assess stability.
Visualizations
Caption: Experimental workflow for assessing the stability of Cletoquine-d4.
Caption: Troubleshooting logic for inconsistent bioanalytical results.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Validation & Comparative
A Guide to the Bioanalytical Method Validation of Cletoquine using LC-MS/MS with Cletoquine-d4 Internal Standard
This guide provides a comprehensive overview of the validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Cletoquine, also known as desethylhydroxychloroquine (DHCQ), in biological matrices.[1][2] The methodology is benchmarked against the established guidelines for bioanalytical method validation set by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The use of a stable isotope-labeled internal standard, Cletoquine-d4 (DHCQ-d4), is crucial for correcting matrix effects and other sources of variability, ensuring high accuracy and precision.[3][4]
Experimental Protocols
A robust and validated bioanalytical method requires meticulously detailed protocols for sample handling, preparation, and instrumental analysis. The following sections describe a typical workflow for Cletoquine quantification in human plasma.
1.1. Sample Preparation: Protein Precipitation
Protein precipitation is a common, straightforward, and effective method for extracting Cletoquine and its internal standard from plasma samples.[1][5]
-
Procedure: To a 50 µL plasma sample, 150-200 µL of a precipitation solvent (e.g., acetonitrile or methanol) containing the internal standard, Cletoquine-d4, is added.[5][6] The mixture is vortexed vigorously for approximately 1-3 minutes to ensure complete protein denaturation and analyte extraction.[5] Following vortexing, the sample is centrifuged at high speed (e.g., 14,500 x g) for 10 minutes to pellet the precipitated proteins.[5] A small aliquot of the resulting supernatant is then carefully transferred for direct injection into the LC-MS/MS system.[5]
Caption: A typical protein precipitation workflow for plasma sample preparation.
1.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The prepared sample is analyzed using a validated LC-MS/MS method to separate Cletoquine from other matrix components and quantify it with high selectivity and sensitivity.
| Parameter | Typical Conditions |
| LC Column | C18 or similar reversed-phase column (e.g., Thermo Aquasil C18, 50 x 4.6 mm, 3µ)[1] |
| Mobile Phase A | 0.1-0.2% Formic Acid in Water[1] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile[1] |
| Flow Rate | 0.25 - 0.5 mL/min[1][7] |
| Injection Volume | 5 µL[5] |
| Run Time | 3.5 - 6.5 minutes[2][8] |
| Ionization Mode | Electrospray Ionization Positive (ESI+)[8] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[1] |
Table 1: Representative LC-MS/MS instrumental parameters.
The MRM transitions are highly specific for the parent and product ions of the analyte and its internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Cletoquine (DHCQ) | 308.1 | 179.1 |
| Cletoquine-d4 (DHCQ-d4) | 314.1 | 181.1 |
Table 2: Example MRM transitions for Cletoquine and its internal standard.[8][9]
Caption: Logical workflow of the triple quadrupole LC-MS/MS analysis.
Method Validation Performance
The LC-MS/MS method is validated to demonstrate its reliability for the intended application. The performance is compared against the acceptance criteria from regulatory guidelines, which typically require accuracy to be within ±15% (±20% at the LLOQ) and precision to be ≤15% CV (≤20% at the LLOQ).[10][11]
2.1. Linearity and Sensitivity
The method's ability to produce results that are directly proportional to the analyte concentration is assessed.
| Parameter | Result | Acceptance Criteria |
| Calibration Range | 1.0 - 500 ng/mL[8][9] | - |
| Correlation Coefficient (r²) | > 0.995[1] | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL[1][8] | Signal-to-noise > 10; Accuracy ±20%; Precision ≤20% CV |
Table 3: Linearity and sensitivity performance.
2.2. Accuracy and Precision
Intra-day and inter-day accuracy and precision are evaluated using quality control (QC) samples at multiple concentration levels.
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1.0 | < 15% | < 15% | Within ±20% |
| Low (LQC) | 6.0[1] | < 10% | < 10% | Within ±15% |
| Medium (MQC) | 200[1] | < 10% | < 10% | Within ±15% |
| High (HQC) | 400-1500[1] | < 10% | < 10% | Within ±15% |
Table 4: Representative accuracy and precision data against typical acceptance criteria.
2.3. Recovery and Matrix Effect
These experiments ensure that the extraction process is efficient and that co-eluting matrix components do not interfere with analyte ionization.
| Parameter | Result | Acceptance Criteria |
| Extraction Recovery | 88.6% - 92.9%[9] | Consistent, precise, and reproducible |
| IS-Normalized Matrix Factor | Within 0.90 - 1.10 (90-110%)[9] | CV of IS-normalized matrix factor should be ≤15% |
Table 5: Recovery and matrix effect performance.
2.4. Stability
The stability of Cletoquine in the biological matrix is assessed under various storage and handling conditions.
| Condition | Result | Acceptance Criteria |
| Freeze-Thaw Stability | Stable for at least 4 cycles[8] | Mean concentration within ±15% of nominal |
| Short-Term (Bench-Top) Stability | Stable for at least 6 hours at room temperature[9] | Mean concentration within ±15% of nominal |
| Long-Term Stability | Stable for at least 38 days at -70°C[8] | Mean concentration within ±15% of nominal |
| Post-Preparative Stability | Stable in autosampler for at least 66 hours[8] | Mean concentration within ±15% of nominal |
Table 6: Stability assessment results.
Conclusion
The described LC-MS/MS method for the quantification of Cletoquine (DHCQ) using Cletoquine-d4 as an internal standard demonstrates high sensitivity, selectivity, accuracy, and precision. The validation data consistently meets the stringent requirements set by regulatory bodies like the FDA. The use of a simple protein precipitation protocol allows for high-throughput analysis, making this method well-suited for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings.[1][7]
References
- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. escholarship.org [escholarship.org]
- 9. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-Validation of Cletoquine Assays: A Comparative Guide to Internal Standard Selection
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of cletoquine (desethylhydroxychloroquine), an active metabolite of hydroxychloroquine, is crucial for pharmacokinetic studies and therapeutic drug monitoring. In liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis, the choice of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results. This guide provides a comparative overview of cletoquine assays utilizing different internal standards, supported by experimental data and detailed protocols.
The Critical Role of Internal Standards in LC-MS/MS Bioanalysis
Internal standards are essential in LC-MS/MS assays to correct for variability introduced during sample preparation, injection, and ionization.[1][2] An ideal internal standard should mimic the physicochemical properties of the analyte to compensate for matrix effects, extraction inconsistencies, and instrument fluctuations.[2] The two primary types of internal standards used are stable isotope-labeled (SIL) internal standards and structural analogue internal standards.[2]
Stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard as they are chemically identical to the analyte and co-elute, providing the most effective normalization for matrix effects and other sources of variability.[3][4] Structural analogues, while more readily available and cost-effective, may not perfectly mimic the analyte's behavior, potentially leading to less accurate quantification.[4]
Performance Comparison of Cletoquine Assays with Different Internal Standards
This section compares the performance of a cletoquine assay using a deuterated internal standard (Cletoquine-d4) versus a hypothetical assay using a structural analogue internal standard. The data presented for the deuterated internal standard is based on published validation studies for the quantification of hydroxychloroquine and its metabolites.[5][6]
| Performance Metric | Assay with Deuterated IS (Cletoquine-d4) | Assay with Structural Analogue IS | Justification for Performance Difference |
| Accuracy (% Bias) | Within ±15% of nominal concentration | Potentially > ±15% | A deuterated IS co-elutes and experiences identical matrix effects as the analyte, leading to more accurate correction.[3] A structural analogue may have different chromatographic retention and ionization efficiency, resulting in less effective compensation for matrix effects.[4][7] |
| Precision (% CV) | Intra- and inter-assay precision <15% | Potentially >15% | The close physicochemical similarity of a deuterated IS minimizes variability in sample processing and analysis.[8] Differences in extraction recovery and chromatographic behavior of a structural analogue can lead to higher variability.[4] |
| Linearity (r²) | ≥ 0.99 | May be lower | A well-behaving deuterated IS contributes to a more consistent analyte/IS response ratio across the calibration range. |
| Recovery (%) | Consistent and reproducible | More variable | A deuterated IS will have nearly identical extraction recovery to the analyte from the biological matrix.[9] A structural analogue's recovery can differ significantly depending on its physicochemical properties.[4] |
| Matrix Effect | Effectively compensated | May be inadequately compensated | The deuterated IS experiences the same ion suppression or enhancement as the analyte, allowing for accurate normalization.[10][11] A structural analogue that elutes at a different time may not experience the same matrix effects.[11] |
Experimental Protocols
Sample Preparation (Solid-Phase Extraction)
-
To 20 µL of plasma sample, add the internal standard solution (e.g., Cletoquine-d4).[5][6]
-
Perform protein precipitation by adding a suitable organic solvent (e.g., acetonitrile).
-
Vortex and centrifuge the samples to pellet the precipitated proteins.
-
Load the supernatant onto a conditioned solid-phase extraction (SPE) plate.
-
Wash the SPE plate to remove interferences.
-
Elute the analyte and internal standard from the SPE plate.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Chromatographic Column: A suitable reversed-phase column, such as a C18 or PFP column, is used for separation.[5][6]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[5][6]
-
MRM Transitions:
Visualizing the Workflow and Concepts
References
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. scispace.com [scispace.com]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS. — GRAM Project [tropicalmedicine.ox.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
A Comparative Guide to Cletoquine-d4 and Other Deuterated Hydroxychloroquine Metabolites for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Cletoquine-d4 (desethylhydroxychloroquine-d4) with other key deuterated metabolites of hydroxychloroquine, focusing on their application as internal standards in bioanalytical method development and pharmacokinetic studies. The information presented is intended to assist researchers in selecting the most appropriate deuterated analog for their specific analytical needs.
Introduction to Deuterated Hydroxychloroquine Metabolites
Hydroxychloroquine (HCQ) is an antimalarial and immunomodulatory drug that undergoes extensive metabolism in the body. Its major metabolites include desethylhydroxychloroquine (DHCQ), desethylchloroquine (DCQ), and bisdesethylchloroquine (BDCQ). In quantitative bioanalysis, stable isotope-labeled internal standards are crucial for achieving high accuracy and precision. Deuterated versions of HCQ and its metabolites, such as Cletoquine-d4 (DHCQ-d4), are widely used for this purpose in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.
Comparative Analytical Performance
The "performance" of these deuterated compounds is primarily defined by their ability to mimic the analytical behavior of the corresponding non-deuterated analyte during sample preparation and analysis, thereby ensuring reliable quantification. The following table summarizes key mass spectrometry parameters for commonly used deuterated hydroxychloroquine metabolites.
| Deuterated Metabolite | Analyte (Non-deuterated) | Precursor Ion (m/z) | Product Ion (m/z) | Citation |
| Cletoquine-d4 (DHCQ-d4) | Desethylhydroxychloroquine (DHCQ) | 314.1 | 181.1 | [1] |
| Hydroxychloroquine-d4 (HCQ-d4) | Hydroxychloroquine (HCQ) | 342.1 | 253.1 | [1] |
| Bisdesethylchloroquine-d4 (BDCQ-d4) | Bisdesethylchloroquine (BDCQ) | 270.1 | 181.1 | [1] |
| Chloroquine-d4 | Chloroquine | 324.3 | 146.3 | [2] |
| Desethylchloroquine-d4 | Desethylchloroquine | 296.15 | 118.15 | [2] |
Experimental Protocols
The selection of a deuterated internal standard is intrinsically linked to the specific bioanalytical method being employed. Below are representative experimental protocols for the quantification of hydroxychloroquine and its metabolites using deuterated standards.
Protocol 1: Simultaneous Quantitation of HCQ, DHCQ, and BDCQ in Human Plasma by LC-MS/MS[1]
-
Sample Preparation:
-
To 20 μL of human plasma, add an internal standard solution containing HCQ-d4, DHCQ-d4 (Cletoquine-d4), and BDCQ-d4.
-
Perform protein precipitation with an appropriate organic solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Liquid Chromatography:
-
Column: PFP (pentafluorophenyl) column (e.g., 2.0 × 50 mm, 3 μm).
-
Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., ammonium formate in water and methanol).
-
Flow Rate: Optimized for the specific column dimensions.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization in positive mode (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM) using the mass transitions specified in the table above.
-
Protocol 2: Quantification of Chloroquine and Desethylchloroquine in Blood Samples using LC-MS/MS[2]
-
Sample Preparation (Whole Blood):
-
To 50 μL of whole blood, add water containing the deuterated internal standards (chloroquine-d4 and desethylchloroquine-d4).
-
Add ammonium carbonate solution and mix.
-
Proceed with a liquid-liquid extraction or a supported liquid extraction.
-
-
Liquid Chromatography:
-
Specific column and mobile phase conditions are optimized to achieve separation of the analytes.
-
-
Mass Spectrometry:
-
Ionization Mode: ESI+.
-
Detection Mode: MRM with the specified mass transitions.
-
Signaling Pathways and Experimental Workflows
To provide a broader context for the use of these analytical standards, the following diagrams illustrate the immunomodulatory signaling pathways of hydroxychloroquine and a typical experimental workflow for bioanalysis.
Caption: Immunomodulatory mechanism of hydroxychloroquine.
Caption: Bioanalytical workflow using deuterated standards.
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Achieving High Accuracy and Precision in Cletoquine Quantification with Cletoquine-d4
For researchers, scientists, and drug development professionals, the precise and accurate quantification of drug metabolites is paramount for robust pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of methodologies for the quantification of Cletoquine (desethylhydroxychloroquine), a primary active metabolite of hydroxychloroquine, with a focus on the use of its stable isotope-labeled internal standard, Cletoquine-d4.
This document delves into the experimental data supporting the superior performance of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods utilizing Cletoquine-d4. We will compare this approach against alternative methods, providing detailed experimental protocols and performance data to guide your selection of the most suitable analytical strategy.
The Gold Standard: LC-MS/MS with Cletoquine-d4
The use of a stable isotope-labeled internal standard, such as Cletoquine-d4 (DHCQ-d4), is widely considered the gold standard for quantitative bioanalysis by LC-MS/MS. This is because the internal standard co-elutes with the analyte and experiences similar ionization effects, effectively compensating for variations in sample preparation and matrix effects. This leads to enhanced accuracy and precision.
A validated LC-MS/MS method for the simultaneous quantification of hydroxychloroquine and its metabolites, including Cletoquine, in human plasma has demonstrated excellent performance characteristics when using Cletoquine-d4 as the internal standard.[1][2][3]
Performance Data
The following table summarizes the key performance parameters of an LC-MS/MS method for Cletoquine (DHCQ) quantification using Cletoquine-d4.
| Parameter | Performance Metric |
| Linearity Range | 1–500 ng/mL[1][2][3] |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL[1][2] |
| Intra-day Precision (CV%) | < 15% |
| Inter-day Precision (CV%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
| Recovery | 88.6–92.9%[1][2][3] |
Experimental Protocol: LC-MS/MS Quantification of Cletoquine
This protocol is based on established methods for the analysis of hydroxychloroquine and its metabolites in human plasma.[1][2][3]
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
To 20 μL of plasma sample, add the internal standard solution (Cletoquine-d4).
-
Perform solid-phase extraction using a suitable SPE cartridge to remove proteins and other interfering matrix components.
-
Wash the cartridge to remove impurities.
-
Elute the analyte and internal standard from the cartridge.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
2. Liquid Chromatography
-
Column: A PFP (pentafluorophenyl) column (e.g., 2.0 × 50 mm, 3 μm) is suitable for separation.[1][2]
-
Mobile Phase: A gradient elution with a suitable buffer system (e.g., water with formic acid and methanol with formic acid) is typically used.
-
Flow Rate: A flow rate of around 0.4 mL/min is common.
-
Injection Volume: A small injection volume (e.g., 5 µL) is sufficient.[4][5]
3. Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is used.[1][2][3]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.
-
MRM Transitions:
Experimental Workflow
References
- 1. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC-MS/MS Method for Determination of Hydroxychloroquine and Metabolites: Application in a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Performance Comparison of Analytical Methods for Cletoquine Quantification
A detailed guide for researchers and drug development professionals on the linearity and range of Cletoquine assays, with a focus on methods utilizing Cletoquine-d4 as an internal standard.
This guide provides a comprehensive comparison of various analytical methods for the quantification of Cletoquine, also known as desethylhydroxychloroquine (DHCQ), a primary metabolite of hydroxychloroquine (HCQ). The selection of a robust and reliable analytical method is critical for accurate pharmacokinetic and toxicokinetic studies in drug development. This document presents data on the linearity and range of different assays, details experimental protocols, and offers a comparative analysis to aid researchers in selecting the most suitable method for their needs. The use of a deuterated internal standard, such as Cletoquine-d4, is a common strategy to ensure high accuracy and precision in LC-MS/MS assays.
Comparative Analysis of Linearity and Range
The following table summarizes the linearity and range of different published methods for the quantification of Cletoquine (desethylhydroxychloroquine) and related compounds. This data allows for a direct comparison of the analytical performance of various assays.
| Method | Analyte(s) | Internal Standard | Matrix | Linearity Range (ng/mL) | Correlation Coefficient (r²) |
| LC-MS/MS | Hydroxychloroquine and its three major metabolites | HCQ-d4, BDCQ-d4 | Dried Blood Spots | 1 - 2000 | > 0.98[1] |
| LC-MS/MS | Hydroxychloroquine and its metabolites | Not Specified | Mouse Blood and Tissues | 1 - 2000 | > 0.998[2] |
| LC-MS/MS | Chloroquine and desethylchloroquine | Hydroquinidine | Human Plasma | 0.2 - 1000 (CQ), 0.4 - 1000 (DCQ) | > 0.997[3] |
| LC-MS/MS | Hydroxychloroquine and its three major metabolites | Not Specified | Human Whole Blood | 25 - 2000 | > 0.99[4] |
| HPLC-DAD | Chloroquine, desethylchloroquine, and primaquine | Not Specified | Human Plasma | 20 - 2000 (CQ & DSCQ), 100 - 3000 (PQ) | Not Specified[5] |
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for replicating and validating analytical assays. Below are representative protocols for the quantification of Cletoquine using LC-MS/MS, a widely accepted and highly sensitive technique.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and common method for extracting analytes from biological matrices.
-
To 100 µL of the biological sample (e.g., plasma, whole blood), add an appropriate volume of a deuterated internal standard solution (e.g., Cletoquine-d4).
-
Add three volumes of a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.
-
Vortex the mixture vigorously for 1-2 minutes.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers a more rigorous cleanup compared to protein precipitation, which can be beneficial for reducing matrix effects.
-
Sample Pre-treatment: To 1 mL of urine, add 1 mL of pH 6 phosphate buffer (0.1M) and the internal standard.[6][7]
-
Cartridge Conditioning: Condition a polymeric cation-exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.[7]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of 1-2 mL/min.[7]
-
Washing: Wash the cartridge with 1 mL of 0.1M pH 6 phosphate buffer, followed by 1 mL of methanol to remove interfering substances.[7]
-
Elution: Elute the analytes with 2 mL of a mixture of methanol and ammonium hydroxide (98:2 v/v).[6][7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at a temperature below 40°C and reconstitute the residue in 100 µL of the mobile phase.[6][7]
LC-MS/MS Analysis
The following are typical parameters for the chromatographic separation and mass spectrometric detection of Cletoquine.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column (e.g., 50 x 4.6 mm, 3 µm) is commonly used.[2]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in methanol or acetonitrile) is typical.[2]
-
Flow Rate: A flow rate of 0.4-0.7 mL/min is often employed.[8]
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive electrospray ionization (ESI+) is generally used for these compounds.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.[2] The specific precursor-to-product ion transitions for Cletoquine and its deuterated internal standard would be optimized for the specific instrument used. For instance, for the related compound chloroquine, a transition of m/z 320.2 > 247.2 is used, while for its deuterated standard chloroquine-D4, a transition of m/z 324.3 > 146.3 is selected to avoid interference.[8]
-
Visualizing the Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical workflow for a Cletoquine assay using LC-MS/MS.
Caption: Experimental workflow for Cletoquine quantification by LC-MS/MS.
Alternative Methodologies
While LC-MS/MS is the gold standard for bioanalytical assays due to its high sensitivity and selectivity, other methods have also been employed for the quantification of related compounds.
-
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD): This method offers a more accessible and cost-effective alternative to LC-MS/MS.[5] However, it generally has lower sensitivity and may be more susceptible to interference from matrix components.[9] Liquid-liquid extraction or solid-phase extraction are common sample preparation techniques for HPLC methods.[9]
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC has been described for the determination of chloroquine and its metabolites in biological fluids.[10] This method can be suitable for screening purposes but may lack the quantitative precision of LC-MS/MS.[10]
References
- 1. Simultaneous LC–MS/MS method for the quantitation of Azithromycin, Hydroxychloroquine and its metabolites in SARS-CoV-2(−/ +) populations using dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Validation of a method for the simultaneous quantification of chloroquine, desethylchloroquine and primaquine in plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. unitedchem.com [unitedchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC methods for choloroquine determination in biological samples and pharmaceutical products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative determination of chloroquine and desethylchloroquine in biological fluids by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard: Why Deuterated Analogs Reign Supreme as Internal Standards for Chloroquine and Hydroxychloroquine Analysis
A Comparative Guide to Specificity and Selectivity in Bioanalytical Methods
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Chloroquine (CQ) and Hydroxychloroquine (HCQ), the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy and reliability of results. While various compounds can be employed, this guide provides a comprehensive comparison, supported by experimental data, demonstrating the superior specificity and selectivity of stable isotope-labeled internal standards, such as Chloroquine-d4 and Hydroxychloroquine-d4, over other alternatives like structural analogs.
The ideal internal standard should mimic the analyte's behavior during sample preparation and analysis, thus compensating for variability in extraction recovery and matrix effects.[1] Stable isotope-labeled (SIL) internal standards are widely considered the "gold standard" as they share near-identical physicochemical properties with the analyte, co-elute chromatographically, and experience similar ionization suppression or enhancement in the mass spectrometer.[2]
Performance Comparison: Deuterated vs. Structural Analog Internal Standards
The following tables summarize the performance of deuterated internal standards in comparison to structural analogs for the analysis of Hydroxychloroquine and Chloroquine.
Table 1: Performance Characteristics of Internal Standards for Hydroxychloroquine (HCQ) Analysis
| Internal Standard | Type | Average Recovery (%) | Matrix Effect (%) | Linearity (r²) | Precision (%RSD) | Accuracy (%) |
| Hydroxychloroquine-d4 (HCQ-d4) | Stable Isotope-Labeled | 92.5 - 93.4 [3] | IS-normalized within 100±10 [4] | >0.999 [5] | ≤7.86 [5] | 93.8 - 107.6 [5] |
| Chloroquine (CQ) | Structural Analog | 98.31 - 108.17[6] | 98.31 - 108.17[6] | >0.998[6] | 1.57 - 8.33[6] | 97.91 - 106.02[6] |
Table 2: Performance Characteristics of Internal Standards for Chloroquine (CQ) Analysis
| Internal Standard | Type | Average Recovery (%) | Matrix Effect (%) | Linearity (r²) | Precision (%RSD) | Accuracy (%) |
| Chloroquine-d4 (CQ-d4) | Stable Isotope-Labeled | 103 - 109 (Whole Blood) [1] | IS-normalized close to 1 [1] | >0.99 | <15 | Within ±15% |
| Quinine | Structural Analog | Not Reported | Not Reported | >0.995[7] | 4.3 - 10.3[7] | 93.1 - 103.2[7] |
As the data indicates, stable isotope-labeled internal standards consistently demonstrate excellent performance across all key validation parameters. Their ability to effectively compensate for matrix effects is a significant advantage, leading to higher accuracy and precision. While structural analogs can provide acceptable results, their different chemical nature can lead to variations in extraction efficiency and ionization response compared to the analyte, potentially compromising data integrity.
Experimental Protocols
The following are detailed methodologies for key experiments to validate the specificity and selectivity of an internal standard for Chloroquine and Hydroxychloroquine analysis, based on established regulatory guidelines.
Specificity and Selectivity
Objective: To assess the ability of the analytical method to differentiate and quantify the analyte and internal standard from endogenous matrix components and other potential interferences.
Protocol:
-
Blank Matrix Analysis: Analyze at least six different lots of blank biological matrix (e.g., plasma, whole blood) to screen for interfering peaks at the retention times of the analyte and the internal standard.
-
Interference Check: The response of any interfering peak in the blank matrix should not be more than 20% of the lower limit of quantification (LLOQ) for the analyte and not more than 5% for the internal standard.
-
Co-administered Drug Analysis: Spike blank matrix with commonly co-administered drugs at their clinically relevant concentrations and analyze to ensure no interference with the analyte or internal standard peaks.
Matrix Effect
Objective: To evaluate the effect of the matrix on the ionization of the analyte and the internal standard.
Protocol:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked in the mobile phase.
-
Set B (Post-extraction Spike): Blank matrix is extracted, and the analyte and internal standard are added to the final extract.
-
Set C (Pre-extraction Spike): Analyte and internal standard are spiked into the blank matrix before extraction.
-
-
Calculate the Matrix Factor (MF):
-
MF = (Peak area of analyte in Set B) / (Peak area of analyte in Set A)
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of the matrix should be ≤15%.
Recovery
Objective: To determine the extraction efficiency of the analytical method for the analyte and the internal standard.
Protocol:
-
Compare the peak areas of the analyte and internal standard from two sets of samples:
-
Set C (Pre-extraction Spike): As prepared in the matrix effect experiment.
-
Set B (Post-extraction Spike): As prepared in the matrix effect experiment.
-
-
Calculate the Recovery:
-
Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100
-
-
Acceptance Criteria: The recovery of the analyte and internal standard should be consistent, precise, and reproducible. While 100% recovery is not required, consistency across different concentration levels is crucial.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for assessing the specificity, selectivity, and matrix effect of an internal standard.
Caption: Workflow for Specificity and Selectivity Assessment.
Caption: Workflow for Matrix Effect Assessment.
References
- 1. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 4. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.monash.edu [research.monash.edu]
- 6. lcms.cz [lcms.cz]
- 7. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle: Cletoquine-d4-1 Versus Structural Analog Internal Standards in Bioanalysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to ensuring the accuracy and reliability of quantitative data. For researchers working with Cletoquine (desethylhydroxychloroquine), a major metabolite of hydroxychloroquine, the decision often comes down to two primary options: a stable isotope-labeled (SIL) internal standard like Cletoquine-d4-1, or a structural analog. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers, scientists, and drug development professionals in making an informed decision for their analytical needs.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled internal standards, such as this compound, are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] By replacing four hydrogen atoms with deuterium, this compound is chemically identical to the analyte of interest, Cletoquine. This near-perfect mimicry allows it to co-elute chromatographically and experience the same ionization suppression or enhancement in the mass spectrometer, effectively normalizing for variations during sample preparation and analysis.[2][3]
The use of a SIL-IS is intended to correct for variability in dilutions, evaporation, degradation, recovery, and instrumental parameters.[4] This leads to enhanced precision and accuracy in the quantification of the target analyte.[3][4]
The Practical Alternative: Structural Analog Internal Standards
However, even small differences in chemical structure can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte.[2][4] These differences can compromise the ability of the internal standard to accurately track and compensate for the analyte's behavior, potentially leading to less reliable data.[2]
Performance Data: A Comparative Analysis
The following tables summarize the performance of LC-MS/MS methods for the quantification of hydroxychloroquine (HCQ) and its metabolites using either a deuterated internal standard (HCQ-d4) or a structural analog internal standard (Chloroquine). This data, compiled from separate studies, provides a comparative view of the expected performance for each type of internal standard.
Table 1: Method Performance with Deuterated Internal Standard (HCQ-d4) for HCQ and Metabolites in Mouse Blood [1]
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| HCQ | 1 (LLOQ) | 95.8 | 8.7 |
| 6 (LQC) | 97.2 | 6.5 | |
| 200 (MQC) | 102.4 | 4.1 | |
| 1500 (HQC) | 105.1 | 2.3 | |
| DHCQ (Cletoquine) | 1 (LLOQ) | 98.2 | 9.1 |
| 6 (LQC) | 101.5 | 7.2 | |
| 200 (MQC) | 104.3 | 5.3 | |
| 1500 (HQC) | 106.8 | 3.1 |
LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation
Table 2: Method Performance with Structural Analog Internal Standard (Chloroquine) for HCQ in Human Plasma [7]
| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| HCQ | 0.5 (LOQ) | 106.02 | 8.33 |
| 1 (Low) | 97.91 | 1.57 | |
| 100 (Medium) | 101.50 | 3.84 | |
| 400 (High) | 100.25 | 2.56 |
LOQ: Limit of Quantification
Table 3: Matrix Effect and Recovery Data Comparison
| Parameter | Deuterated IS (HCQ-d4)[2] | Structural Analog IS (Chloroquine)[7] |
| Analyte | HCQ, DHCQ (Cletoquine) | HCQ |
| Matrix Effect (IS Normalized) | Within (100±10)% | 98.31% to 108.17% |
| Recovery | 88.9-94.4% (HCQ), 88.6-92.9% (DHCQ) | Not explicitly reported |
The data indicates that both approaches can yield results within acceptable regulatory limits for accuracy and precision. However, the use of a deuterated internal standard provides the advantage of more closely tracking the analyte, which is particularly crucial for minimizing the impact of matrix effects. While the structural analog showed acceptable performance in the cited study, the potential for differential matrix effects between the analyte and a non-isotopically labeled internal standard remains a significant consideration.[8]
Experimental Protocols
Below are detailed methodologies for the analysis of hydroxychloroquine and its metabolites using either a deuterated or a structural analog internal standard.
Experimental Protocol 1: Analysis using a Deuterated Internal Standard (Adapted from Chhonker et al., 2018)[1]
-
Sample Preparation:
-
To 25 µL of mouse blood, add 10 µL of the internal standard working solution (HCQ-d4, 500 ng/mL).
-
Vortex for 30 seconds.
-
Add 100 µL of 1% formic acid and vortex again.
-
Add 1 mL of ice-cold acetonitrile for protein precipitation.
-
Vortex and then centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a vacuum.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu UFLC system
-
Column: Thermo Aquasil C18 (50 × 4.6 mm, 3 µm)
-
Mobile Phase A: 0.2% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
-
MS System: AB Sciex API 4000 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions: Specific transitions for HCQ, DHCQ (Cletoquine), and HCQ-d4.
-
Experimental Protocol 2: Analysis using a Structural Analog Internal Standard (Adapted from Shimadzu Application Note)[7]
-
Sample Preparation:
-
To 100 µL of human plasma, add 20 µL of the internal standard working solution (Chloroquine, 1000 ng/mL).
-
Add 200 µL of acetonitrile for protein precipitation.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Inject the supernatant directly into the LC-MS/MS system.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera UHPLC
-
Column: Shim-pack GIST C18 (2.1 mm I.D. x 100 mm L, 2 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Methanol
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 1 µL
-
MS System: Shimadzu LCMS-8050 triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI)
-
MRM Transitions: Specific transitions for HCQ and Chloroquine.
-
Visualizing the Workflow and Logic
To better illustrate the processes and the decision-making logic, the following diagrams are provided.
Caption: Bioanalytical workflow for Cletoquine quantification.
Caption: Decision logic for internal standard selection.
Conclusion
The choice between this compound and a structural analog internal standard depends on the specific requirements of the study. For applications demanding the highest level of accuracy and reliability, particularly in complex biological matrices where significant matrix effects are anticipated, the deuterated internal standard, this compound, is the superior choice. Its ability to closely mimic the behavior of the analyte provides robust compensation for analytical variability.
However, when cost or availability are limiting factors, a carefully validated structural analog internal standard can provide acceptable performance. It is crucial in such cases to thoroughly evaluate the method for potential differential matrix effects and ensure that the chosen analog reliably tracks the analyte across the expected concentration range and in various patient populations. Ultimately, a comprehensive method validation according to regulatory guidelines is essential to ensure the integrity of the bioanalytical data, regardless of the internal standard selected.[9][10]
References
- 1. Simultaneous quantitation of hydroxychloroquine and its metabolites in mouse blood and tissues using LC–ESI–MS/MS: An application for pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma | PLOS One [journals.plos.org]
- 3. Relevance in the Use of Appropriate Internal Standards for Accurate Quantification Using LC-MS/MS: Tauro-Conjugated Bile Acids as an Example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of Hydroxychloroquine Concentration in Human Plasma by LC-MS/MS Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. unitedchem.com [unitedchem.com]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Bioanalysis: A Performance Guide to Cletroquine-d4-1 Across Mass Spectrometry Platforms
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic compounds is paramount. In the realm of bioanalysis, the use of stable isotope-labeled internal standards is a cornerstone of robust and reliable liquid chromatography-mass spectrometry (LC-MS/MS) methods. This guide provides a comparative overview of the expected performance characteristics of Cletroquine-d4-1, a deuterated internal standard for the novel antimalarial agent Cletroquine, across different mass spectrometry platforms.
The use of a deuterated internal standard like Cletroquine-d4-1 is critical for mitigating matrix effects, which are a common source of variability in bioanalytical assays.[1] Matrix effects, caused by co-eluting endogenous components of the sample matrix, can lead to ion suppression or enhancement, thereby affecting the accuracy and precision of quantification.[1][2] A stable isotope-labeled internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate normalization of the analytical signal.[1][3] Regulatory bodies such as the European Medicines Agency (EMA) have noted that a vast majority of submitted bioanalytical method validations incorporate stable isotope-labeled internal standards.[1]
Comparative Performance Characteristics
While specific performance data for the novel compound Cletroquine-d4-1 is not yet extensively published, we can infer its expected performance based on validated methods for structurally similar compounds, such as chloroquine and hydroxychloroquine, which also utilize deuterated internal standards. The following table summarizes typical performance characteristics achieved with LC-MS/MS methods for the analysis of these analogous compounds in biological matrices.
| Performance Metric | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 - 5 ng/mL[4] | 1 - 10 ng/mL | 1 - 10 ng/mL |
| Intra-day Precision (%RSD) | < 15%[5] | < 15% | < 15% |
| Inter-day Precision (%RSD) | < 15%[5] | < 15% | < 15% |
| Accuracy (%RE) | ± 15% | ± 15% | ± 15% |
| Selectivity | High (using MRM)[6] | High (using high resolution) | Very High (using high resolution)[6] |
Note: The values presented are typical and may vary depending on the specific instrument, method parameters, and sample matrix.
Mass Spectrometer Platform Comparison
The choice of mass spectrometer can significantly impact the performance of a bioanalytical method. Each platform offers distinct advantages and disadvantages for quantitative analysis.
-
Triple Quadrupole (QqQ) Mass Spectrometers: These instruments are the gold standard for targeted quantification due to their high sensitivity, selectivity, and wide dynamic range when operated in Multiple Reaction Monitoring (MRM) mode.[6] The MRM scan function provides excellent signal-to-noise ratios by filtering for specific precursor-product ion transitions.
-
Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometers: Q-TOF instruments offer high resolution and mass accuracy, which allows for excellent selectivity and the ability to perform retrospective data analysis.[7] While traditionally considered less sensitive than triple quadrupoles for targeted quantification, modern Q-TOF instruments have shown comparable sensitivity for many applications.[7]
-
Orbitrap Mass Spectrometers: Orbitrap technology provides ultra-high resolution and mass accuracy, leading to exceptional selectivity and confidence in compound identification.[6][8] Like Q-TOFs, Orbitraps are well-suited for both targeted and untargeted analyses. The high resolving power can be advantageous in complex matrices to differentiate the analyte from isobaric interferences.[8]
Experimental Protocols
A robust and reliable bioanalytical method is underpinned by a well-defined experimental protocol. The following is a representative protocol for the quantification of a small molecule drug and its deuterated internal standard in plasma using LC-MS/MS.
1. Sample Preparation (Protein Precipitation)
-
To a 100 µL aliquot of plasma, add 20 µL of Cletroquine-d4-1 internal standard working solution (concentration will depend on the expected analyte concentration).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid Chromatography (LC)
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry (MS)
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Cletroquine: [M+H]⁺ → fragment ion 1, [M+H]⁺ → fragment ion 2
-
Cletroquine-d4-1: [M+H+4]⁺ → fragment ion 1+4, [M+H+4]⁺ → fragment ion 2+4
-
-
Instrument Parameters: Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy for the specific analyte and instrument.
Visualizing the Workflow
To better illustrate the logical flow of a typical bioanalytical experiment utilizing Cletroquine-d4-1, the following diagrams outline the key stages.
Caption: Experimental workflow for bioanalysis.
Caption: Triple quadrupole MRM process.
References
- 1. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 2. ovid.com [ovid.com]
- 3. texilajournal.com [texilajournal.com]
- 4. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Cletoquine (Desethylhydroxychloroquine) Levels in Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Cletoquine (desethylhydroxychloroquine) levels in various patient populations. Cletoquine is the primary active metabolite of hydroxychloroquine (HCQ), a drug widely used in the treatment of autoimmune diseases and malaria. Understanding the pharmacokinetic variations of Cletoquine across different patient demographics is crucial for optimizing therapeutic efficacy and ensuring safety. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key biological and experimental processes.
Comparative Data on Cletoquine Levels
The following table summarizes the available quantitative data on Cletoquine (desethylhydroxychloroquine) concentrations in different patient populations. It is important to note that direct comparative studies across all these populations are limited, and the data presented is compiled from individual studies.
| Patient Population | Condition | Sample Matrix | Mean/Median Cletoquine Concentration (ng/mL) | Key Remarks |
| Pediatric | Systemic Lupus Erythematosus (SLE) | Plasma | 52.25 (median) | High interindividual variability was observed. Weight-based dosing showed poor correlation with drug concentrations. |
| Adult | COVID-19 (Hospitalized) | Blood | Good Outcome: 369 ± 181 (at 48h for HCQ) Poor Outcome: 285 ± 144 (at 48h for HCQ) | Data for the parent drug HCQ suggests a relationship between concentration and clinical outcome. Specific mean Cletoquine levels were not provided. |
| Geriatric | Rheumatoid Arthritis | Whole Blood | 1.54 ± 0.55 µmol/L (equivalent to approx. 474 ± 169 ng/mL) | Study conducted in a small group of female patients aged 60 years or older. |
| Renal Impairment | Various | Not Specified | Data not available | Dose reduction of the parent drug, hydroxychloroquine, is recommended, implying that Cletoquine levels would also be altered. However, specific concentration data for Cletoquine in this population is not readily available. |
| Hepatic Impairment | Various | Not Specified | Data not available | As the liver is the primary site of HCQ metabolism to Cletoquine, hepatic impairment is expected to significantly affect Cletoquine levels. However, quantitative data from clinical studies are lacking. |
Note: The conversion from µmol/L to ng/mL for the geriatric population was calculated using the molecular weight of desethylhydroxychloroquine (307.82 g/mol ).
Metabolic Pathway of Hydroxychloroquine to Cletoquine
The following diagram illustrates the metabolic conversion of hydroxychloroquine to its primary active metabolite, Cletoquine (desethylhydroxychloroquine). This process primarily occurs in the liver and is mediated by several cytochrome P450 enzymes.
Caption: Metabolic conversion of Hydroxychloroquine to Cletoquine.
Experimental Protocols for Cletoquine Quantification
The quantification of Cletoquine in biological samples is essential for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common analytical methods employed.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the routine monitoring of hydroxychloroquine and its metabolites in whole blood.
Sample Preparation:
-
To 200 µL of whole blood, add an internal standard.
-
Precipitate proteins by adding a cold methanol and cupric sulfate solution.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes.
-
Inject the supernatant into the HPLC system.[1]
Chromatographic Conditions:
-
Column: Phenyl column.[2]
-
Mobile Phase: A mixture of a buffer solution (e.g., 20 mM sodium phosphate buffer with 0.25% triethylamine, pH 8.0) and acetonitrile (e.g., 60:40, v/v).[3]
-
Detection: Fluorescence detector with excitation and emission wavelengths set to approximately 337 nm and 405 nm, respectively.[3]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of Cletoquine and other metabolites in plasma.
Sample Preparation:
-
Pipette 20 µL of plasma into a microcentrifuge tube.
-
Perform solid-phase extraction to isolate the analytes.[4][5]
-
Elute the analytes and inject the resulting solution into the LC-MS/MS system.[4][5]
LC-MS/MS Conditions:
-
Chromatographic Separation: Utilize a suitable column, such as a PFP column (2.0 × 50 mm, 3 μm).[4][5]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).[4][5]
-
MRM Transition for Cletoquine (DHCQ): m/z 308.1 → 179.1.[4][5]
Experimental Workflow for Cletoquine Level Determination
The diagram below outlines a generalized workflow for the determination of Cletoquine levels in patient blood samples, from sample collection to data analysis.
Caption: General workflow for Cletoquine level determination.
Conclusion
This guide highlights the current understanding of Cletoquine levels in different patient populations. The available data indicates significant variability in Cletoquine pharmacokinetics, influenced by factors such as age and disease state. However, there is a clear need for more comprehensive, direct comparative studies, particularly in geriatric populations and individuals with hepatic impairment, to establish clear dosing guidelines based on metabolite concentrations. The detailed experimental protocols provided herein offer a foundation for conducting such crucial research.
References
- 1. Development and validation of a clinical HPLC method for the quantification of hydroxychloroquine and its metabolites in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma [escholarship.org]
- 3. A Sensitive and Optimized HPLC-FLD Method for the Simultaneous Quantification of Hydroxychloroquine and Its Two Metabolites in Blood of Systemic Lupus Erythematosus Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of an LC-MS/MS method for determination of hydroxychloroquine, its two metabolites, and azithromycin in EDTA-treated human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Cletoquine-d4-1: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of Cletoquine-d4-1, a deuterated metabolite of Hydroxychloroquine. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. The following guidelines are intended for researchers, scientists, and drug development professionals.
This compound, an active metabolite of Hydroxychloroquine, is utilized in pharmaceutical research, particularly in pharmacokinetic studies.[1][2][3] As with all research chemicals, proper disposal is paramount to prevent environmental contamination and potential health hazards.[4][5]
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented below. This information is crucial for the safe handling and storage of the compound.
| Property | Value | Source |
| Synonyms | (±)-Desethylhydroxychloroquine-d4, DHCQ-d4 | [1][6] |
| Molecular Formula | C16H18D4ClN3O | [1][7][8] |
| Molecular Weight | 311.84 g/mol | [7][8] |
| Appearance | Light Brown Syrup or Solid Powder | [7][9] |
| Solubility | Soluble in Methanol and DMSO | [1][7][9] |
| Storage Temperature | Room temperature for short term, -20°C for long term | [7][8][9] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE) is mandatory when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are required.
-
Eye Protection: Safety glasses or goggles must be worn.
-
Lab Coat: A standard laboratory coat should be worn to protect from spills.
All handling of this compound, especially when in powdered form or when preparing solutions, should be conducted in a well-ventilated area, preferably within a chemical fume hood.[11]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must be carried out in accordance with local, regional, and national regulations for hazardous chemical waste.[5][10][12] Do not dispose of this chemical down the drain or in regular trash.[4][13]
1. Waste Segregation:
-
Solid Waste:
-
Unused or expired this compound powder should be kept in its original, clearly labeled container.
-
Contaminated materials such as weighing boats, pipette tips, and gloves should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not mix with other solvent waste streams unless compatibility has been confirmed. It is best practice to maintain separate waste streams for halogenated and non-halogenated solvents.[12]
-
-
Empty Containers:
-
Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., methanol). The rinsate must be collected as hazardous liquid waste.[6] After rinsing, the container can be disposed of in accordance with institutional guidelines for decontaminated glassware or plastic.
-
2. Waste Container Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste."[10]
-
The label must include the full chemical name ("this compound"), the concentration (if in solution), and the approximate quantity.[10][13]
-
The date of waste generation and the name of the principal investigator or laboratory must also be included.[10]
3. Storage of Chemical Waste:
-
Waste containers should be kept sealed at all times, except when adding waste.[11][13]
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[13]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous chemical waste.[10][14]
-
Do not attempt to transport hazardous waste off-site yourself.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste generated in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pharmaceutical Waste - Environmental Health & Safety - University of Delaware [www1.udel.edu]
- 5. rxdestroyer.com [rxdestroyer.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 7. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 8. Cletoquine-d4 | CAS | LGC Standards [lgcstandards.com]
- 9. medkoo.com [medkoo.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 13. Central Washington University | Hazardous Waste Disposal Procedures [cwu.edu]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
